molecular formula C11H8F3NO2 B1525415 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 1257092-36-6

1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1525415
CAS No.: 1257092-36-6
M. Wt: 243.18 g/mol
InChI Key: BJHNBAXVLXMLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-15-8-3-2-7(11(12,13)14)4-6(8)5-9(15)10(16)17/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNBAXVLXMLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257092-36-6
Record name 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Executive Summary

This compound (CAS: 1257092-36-6) is a specialized heterocyclic compound built upon the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry.[1] The strategic incorporation of a trifluoromethyl group at the 5-position and a methyl group on the indole nitrogen (N1) tailors its physicochemical properties for applications in drug discovery and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its relevance in medicinal chemistry, and standard analytical and safety protocols, synthesized from publicly available data for researchers and drug development professionals.

Core Molecular Characteristics

The compound's structure is defined by an indole bicyclic system, functionalized with a carboxylic acid at the 2-position, a trifluoromethyl group at the 5-position, and a methyl group at the 1-position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, significantly increases lipophilicity and can enhance metabolic stability and binding affinity.[2] The N-methylation blocks a potential hydrogen bond donor site and metabolic hotspot, which can improve pharmacokinetic properties such as cell permeability.[3]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.

PropertyValueSource
CAS Number 1257092-36-6[4][5]
Molecular Formula C₁₁H₈F₃NO₂[4]
Molecular Weight 243.18 g/mol [4][5]
IUPAC Name This compound
SMILES CN1C(=CC2=C1C=CC(=C2)C(F)(F)F)C(O)=O[4]
Topological Polar Surface Area (TPSA) 42.23 Ų[4]
LogP (Computed) 2.8953[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Storage Conditions Sealed in dry, 2-8°C[5]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not detailed in the provided search results, a logical and common synthetic route can be inferred from standard organic chemistry principles and the availability of starting materials. The synthesis would likely proceed via N-methylation of the corresponding indole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the core indole ring system, followed by the crucial N-methylation step.

G cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: N-Methylation A Precursors (e.g., 4-(trifluoromethyl)aniline derivative) B 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS: 496946-78-2) A->B Indole Synthesis (e.g., Reissert or Fischer) D This compound (Target Compound) B->D Deprotonation (Base) & Methylation C Methylating Agent (e.g., Methyl Iodide) C->D G A Core Scaffold 1-methyl-5-(CF3)-1H- indole-2-carboxylic acid B Amide Coupling A->B C Esterification A->C D Bioisosteric Replacement of Carboxylic Acid A->D E Library of Amide Derivatives (e.g., Anti-parasitic Agents) B->E F Library of Ester Prodrugs C->F G Library of Tetrazole Derivatives D->G

Sources

"1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid" CAS 1257092-36-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 1257092-36-6)

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Given the limited publicly available data specifically for this molecule, this document leverages established principles of organic chemistry and pharmacology, drawing insights from structurally analogous compounds to present a holistic and predictive analysis for researchers, scientists, and drug development professionals.

Introduction: The Strategic Design of a Modern Pharmaceutical Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group and N-methylation significantly enhances the drug-like properties of the indole core. The CF3 group, a bioisostere for chlorine, is known to increase metabolic stability, lipophilicity, and binding affinity by altering the electronic profile of the molecule.[1] N-methylation at the indole nitrogen can improve solubility and modify the hydrogen bonding potential, which can be crucial for target engagement and pharmacokinetic properties.[2]

This compound combines these features, making it a compound of high interest for screening libraries and as a key intermediate for more complex molecular architectures. This guide will delve into its physicochemical characteristics, plausible synthetic strategies, potential biological activities, and proposed experimental workflows.

Physicochemical Properties and Structural Attributes

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Below is a summary of the known and predicted properties for this compound.

PropertyValueSource
CAS Number 1257092-36-6ChemScene[3]
Molecular Formula C₁₁H₈F₃NO₂ChemScene[3]
Molecular Weight 243.18 g/mol ChemScene[3]
Purity ≥97% (typical for commercial samples)ChemScene[3]
Appearance White to off-white powder (expected)Inferred from related compounds[4]
SMILES CN1C(=CC2=C1C=CC(=C2)C(F)(F)F)C(O)=OChemScene[3]
InChIKey BJHNBAXVLXMLIM-UHFFFAOYSA-NPubChemLite[5]
Predicted XlogP 2.9PubChemLite[5]
Topological Polar Surface Area (TPSA) 42.23 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 1ChemScene[3]

The predicted XlogP of 2.9 suggests a favorable lipophilicity for cell membrane permeability, a key attribute for oral bioavailability. The TPSA is also within the range typically associated with good cell penetration.

Synthesis Strategies: A Rational Approach

A common and versatile method for synthesizing indole-2-carboxylic acids is the Reissert indole synthesis. A proposed pathway starting from commercially available 2-amino-4-(trifluoromethyl)toluene is outlined below.

Synthetic_Pathway A 2-Amino-4-(trifluoromethyl)toluene B N-(2-methyl-5-(trifluoromethyl)phenyl)oxalamic acid A->B Diethyl oxalate, NaOEt C Ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate B->C 1. PCl5 or POCl3 2. Reduction (e.g., Zn/AcOH) 3. N-methylation (e.g., CH3I, NaH) D This compound C->D Saponification (e.g., NaOH, H2O/EtOH)

Caption: Proposed Reissert-style synthesis of the target compound.

Experimental Protocol: A Generalized Approach

  • Condensation: 2-Amino-4-(trifluoromethyl)toluene is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding oxalamic acid derivative.

  • Reductive Cyclization: The intermediate is then treated with a dehydrating/chlorinating agent such as phosphorus pentachloride or phosphoryl chloride, followed by reductive cyclization using a reducing agent like zinc in acetic acid to form the indole-2-carboxylate ester.[6]

  • N-Methylation: The indole nitrogen can be methylated using a methylating agent like methyl iodide with a strong base such as sodium hydride in an aprotic solvent like DMF or THF.

  • Hydrolysis: The final step is the saponification of the ethyl ester using a base like sodium hydroxide in a mixture of water and ethanol, followed by acidic workup to yield the desired carboxylic acid.

This modular approach allows for the introduction of various substituents on the indole ring, making it a powerful strategy in medicinal chemistry.

The Trifluoromethyl Indole Moiety in Drug Discovery

The indole-2-carboxylic acid scaffold is a known pharmacophore that can chelate divalent metal ions, such as Mg²⁺, in the active sites of enzymes. This has been demonstrated in the context of HIV-1 integrase, where the indole nucleus and the C2 carboxyl group coordinate with two Mg²⁺ ions, inhibiting the enzyme's function.[7][8]

Mechanism_of_Action cluster_0 Enzyme Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ Indole Indole-2-Carboxylic Acid Scaffold Indole->Mg1 O-coordination Indole->Mg2 N & O coordination Inhibition Inhibition of Strand Transfer Indole->Inhibition

Caption: Putative chelation mechanism in an enzyme active site.

The presence of the electron-withdrawing CF3 group at the 5-position can significantly influence the acidity of the indole N-H proton (in the non-methylated analog) and the carboxylic acid, potentially enhancing its ability to interact with biological targets.[9] Furthermore, the CF3 group can engage in favorable interactions within hydrophobic pockets of protein targets and block sites of metabolic oxidation, thereby increasing the compound's half-life.[1]

Potential Therapeutic Applications and Biological Evaluation

Based on the activities of structurally related indole-2-carboxylic acids, this compound is a promising candidate for investigation in several therapeutic areas:

  • Antiviral Agents: As discussed, the indole-2-carboxylic acid scaffold is a potent inhibitor of HIV-1 integrase.[7][8][10] The subject compound could be evaluated for its ability to inhibit this enzyme and other viral metalloenzymes.

  • Antiparasitic Agents: Derivatives of 1H-indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][11] The carboxylic acid could serve as a key intermediate for synthesizing a library of amides for screening.

  • Anticancer Agents: Some indole derivatives have been explored as inhibitors of protein folding and cellular signaling pathways implicated in cancer.[4]

Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Compound Synthesis (CAS 1257092-36-6) Biochemical_Assay Primary Biochemical Assay (e.g., HIV-1 Integrase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Potency Assay (e.g., Antiviral Activity in Cell Culture) Biochemical_Assay->Cell_Based_Assay Active ADME_Tox In Vitro ADME/Tox Profiling (Solubility, Permeability, Microsomal Stability, Cytotoxicity) Cell_Based_Assay->ADME_Tox Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) ADME_Tox->Hit_to_Lead Favorable Profile In_Vivo In Vivo Efficacy Studies (Animal Models) Hit_to_Lead->In_Vivo

Caption: A typical workflow for preclinical evaluation.

A primary screening would involve biochemical assays against relevant targets (e.g., recombinant HIV-1 integrase). Hits would then be progressed to cell-based assays to determine their potency in a more physiologically relevant context. Concurrently, in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential to assess the compound's drug-like properties.[2] Promising candidates would then undergo lead optimization, where structure-activity relationships (SAR) are established to improve potency and pharmacokinetic profiles before advancing to in vivo studies.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a building block and a potential therapeutic agent. Its unique combination of an N-methylated indole core, a C2-carboxylic acid for target interaction, and a C5-trifluoromethyl group for enhanced physicochemical and pharmacokinetic properties makes it a valuable asset in modern drug discovery.

Further research should focus on the development and optimization of a scalable synthetic route. Subsequent biological evaluation in antiviral, antiparasitic, and oncology assays is highly warranted. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of trifluoromethylated indoles in medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • ChemScene. (n.d.). This compound.
  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Org. Lett., 20, 1676-1679.
  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.
  • PubChemLite. (n.d.). This compound.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

In-Depth Technical Guide: Structure Elucidation of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth strategy for the structural elucidation of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The methodologies outlined here are designed to create a robust, self-validating system for confirming the compound's molecular structure, a critical step for its potential use in medicinal chemistry and drug development. This guide will delve into the synergistic application of modern analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section will explore the theoretical basis of the technique, present detailed experimental protocols, and interpret the resulting data to build a cohesive and unambiguous structural assignment.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a frequent target in drug discovery. The compound in focus, this compound, possesses several key features: an N-methylated indole ring, a strongly electron-withdrawing trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 2-position. These modifications are expected to significantly influence the molecule's physicochemical and pharmacological characteristics. Therefore, an unequivocal confirmation of its structure is a crucial initial step in its development as a potential therapeutic agent.

This guide will follow a logical progression, starting with the determination of the molecular formula and advancing to a detailed mapping of its covalent framework.

Structure Elucidation Workflow:

Caption: Key expected HMBC correlations for structural confirmation.

Confirming Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.

Data Interpretation & Trustworthiness:

The FTIR spectrum will provide corroborating evidence for the presence of the key functional groups identified by NMR and MS. For carboxylic acids, a very broad O-H stretching band is typically observed from 2500-3300 cm⁻¹, and a strong C=O stretching band appears around 1700 cm⁻¹. [1] Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1300-1100C-F stretchTrifluoromethyl
~1250C-N stretchAromatic Amine
Final Structure Verification and Conclusion

The synergistic interpretation of data from HRMS, a comprehensive suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC), and FTIR spectroscopy provides a multi-faceted and self-validating approach to the structure elucidation of this compound. Each technique contributes a vital piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. This rigorous characterization is an essential prerequisite for any further investigation into the molecule's biological activity and its potential as a drug candidate. The methodologies outlined in this guide represent a robust and reliable pathway to achieving this critical milestone in the drug development process.

References
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

Sources

The Trifluoromethyl Indole Scaffold: A Privileged Motif in Modern Drug Discovery and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Foreword: The Strategic Imperative of Fluorination in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, found in a multitude of natural products and synthetic drugs that exhibit a vast range of biological activities.[1][2][3] Its structural versatility and ability to mimic peptide structures allow it to bind with high affinity to numerous biological targets.[3] However, the unadorned indole scaffold can be susceptible to metabolic degradation. The strategic incorporation of a trifluoromethyl (CF3) group is a transformative approach in drug design to overcome such limitations.

The CF3 group is a powerful modulator of molecular properties. Its high electronegativity and steric bulk can dramatically enhance metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, it increases lipophilicity, which can improve cell membrane permeability and subsequent bioavailability.[4][5] These altered physicochemical characteristics often lead to enhanced binding affinity for target enzymes and proteins, ultimately amplifying the desired biological effect.[4][5] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl indole derivatives, focusing on their mechanisms of action in oncology, microbiology, and inflammation, complete with field-proven protocols for their evaluation.

Section 1: Anticancer Activity of Trifluoromethyl Indole Derivatives

Trifluoromethylated indoles have emerged as a highly promising class of compounds in oncology research. Their anticancer effects are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis. Several indole-based drugs, such as Sunitinib, are already in clinical use, underscoring the potential of this scaffold.[6][7]

Core Mechanisms of Action

The anticancer activity of these derivatives stems from their ability to interact with various cellular targets:

  • Tubulin Polymerization Inhibition: A significant number of indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[6] This disruption arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[6]

  • Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by kinases. Trifluoromethyl indoles have been designed to target specific kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are crucial for cancer cell growth and survival.[8] For instance, the indolin-2-one scaffold, present in the anticancer drug Sunitinib, is known to inhibit multiple receptor tyrosine kinases.[7]

  • Apoptosis Induction: Beyond cell cycle arrest, these compounds can directly trigger programmed cell death. Mechanistic studies have shown that potent derivatives can induce apoptosis by modulating the expression of key regulatory proteins like those in the Bcl-2 family or by disrupting microtubule networks.[6]

Structure-Activity Relationship (SAR) Insights

The placement of the CF3 group and other substituents on the indole ring is critical for anticancer potency.

  • CF3 Group Placement: Strategic positioning of the CF3 group, often at the C-5 position of the indole ring, provides a unique electronic and steric profile that can be leveraged in SAR studies to optimize binding affinity.[4] The presence of the CF3 moiety has been shown to significantly enhance anticancer activity compared to non-fluorinated analogues.[9][10]

  • Substitutions on the Indole Ring: The introduction of other functional groups, such as chloro or methoxy groups, can further modulate activity. For example, studies on betulinic acid derivatives showed that a chlorine group at the C-5 position of the indole ring led to an increase in activity against several cancer cell lines.[7]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of representative trifluoromethyl indole derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
10b Indole-pyrazole-thiadiazoleA549 (Lung)0.012EGFR/p53-MDM2 Modulation[11]
10b Indole-pyrazole-thiadiazoleK562 (Leukemia)0.010EGFR/p53-MDM2 Modulation[11]
2e Indole-oxadiazole-benzothiazoleHCT116 (Colorectal)6.43EGFR Inhibition[8]
2e Indole-oxadiazole-benzothiazoleA549 (Lung)9.62EGFR Inhibition[8]
Benzimidazole-indole 8 Benzimidazole-indoleVarious0.050 (average)Tubulin Polymerization Inhibition[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

Objective: To determine the concentration of a trifluoromethyl indole derivative that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Trifluoromethyl indole test compound, dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and 0.5% DMSO (negative control), and a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.

Visualization: EGFR Signaling Inhibition

This diagram illustrates the inhibition of the EGFR signaling pathway, a common target for anticancer indole derivatives.

EGFR_Inhibition cluster_pathway MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Indole Trifluoromethyl Indole Derivative Indole->EGFR Inhibits (Allosteric/ATP site) RAS RAS P->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR/MAPK signaling cascade by a trifluoromethyl indole derivative.

Section 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl indole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.[12][13]

Core Mechanisms of Action
  • Efflux Pump Inhibition: A key mechanism of bacterial drug resistance is the active efflux of antibiotics from the cell via membrane proteins. Indole derivatives have been identified as inhibitors of these efflux pumps, such as the NorA pump in S. aureus.[12] By blocking the pump, the intracellular concentration of co-administered antibiotics increases, restoring their efficacy.

  • Virulence Factor Attenuation: Beyond direct killing, some derivatives can disarm pathogens by inhibiting the production of virulence factors. This includes suppressing motility, protease activity, hemolysis, and biofilm formation, all of which are crucial for bacterial pathogenicity.[14]

  • Inhibition of Tryptophan Metabolism: The indole test itself is based on the bacterial metabolism of tryptophan.[15] Some indole derivatives may act as competitive inhibitors of tryptophanase, an enzyme essential for producing indole, which can function as a signaling molecule in bacterial communities.[14]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

This table presents the MIC values for representative trifluoromethyl-containing compounds against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazoleS. aureus (MRSA)3.12[16]
Indole-triazole derivative (3d)S. aureus3.125[12]
Indole-triazole derivative (3d)E. coli6.25[12]
Indole-triazole derivative (3d)C. albicans12.5[12]
Indole-triazole derivative (3d)C. krusei3.125[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent. Its selection is based on its reproducibility and efficiency in testing multiple concentrations simultaneously.[17]

Objective: To determine the lowest concentration of a trifluoromethyl indole derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial/Fungal strain (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi.

  • Test compound dissolved in DMSO.

  • Sterile 96-well U-bottom microtiter plates.

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control.

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves columns 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) free.

  • Inoculation: Add 100 µL of the standardized and diluted microbial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Susceptibility Testing Workflow

This diagram outlines the logical flow of the broth microdilution protocol.

MIC_Workflow start Start prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Culture prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Broth + Compound Serial Dilutions) prep_plate->inoculate incubate Incubate (e.g., 24h at 37°C) inoculate->incubate read_results Read Results: Identify Lowest Well with No Growth incubate->read_results determine_mic Determine MIC Value (µg/mL) read_results->determine_mic end_point End determine_mic->end_point

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Trifluoromethyl indole derivatives have been investigated as potent anti-inflammatory agents, often with a better safety profile than classical non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Core Mechanisms of Action
  • COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[18][19] Selectivity for COX-2 over COX-1 is a key goal in drug design to reduce gastrointestinal side effects associated with traditional NSAIDs.[18]

  • NF-κB Pathway Suppression: Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Potent indole derivatives can suppress the activation of this pathway by inhibiting the degradation of its inhibitor, IκB, which in turn prevents the nuclear translocation of NF-κB p65.[18] This leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[18]

  • Cytokine and Nitric Oxide Reduction: These compounds can significantly suppress the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) from activated immune cells like macrophages.[18][20]

Data Presentation: In Vitro Anti-inflammatory Activity
Compound IDAssayCell LineIC50Reference
5-25 NO Production InhibitionRAW264.74.82 µM[18]
5-25 COX-2 (human recombinant)-51.7 nM[18]
4d COX-2 Reduction-Significant[20]
4f IL-6 Reduction-Significant[20]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess test to quantify nitrite, a stable product of NO, in cell culture supernatants. It is a widely accepted method to screen for anti-inflammatory potential by measuring the inhibition of inducible nitric oxide synthase (iNOS) activity in macrophages.

Objective: To measure the ability of a test compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour before stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Visualization: NF-κB Pathway Inhibition

This diagram shows how a trifluoromethyl indole derivative can block the NF-κB inflammatory signaling pathway.

NFkB_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Indole Trifluoromethyl Indole Derivative Indole->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription IkB_NFkB->NFkB IκB Degradation & NF-κB Release

Caption: Suppression of the pro-inflammatory NF-κB signaling pathway.

Conclusion and Future Perspectives

Trifluoromethyl indole derivatives represent a privileged and highly adaptable scaffold in medicinal chemistry. The introduction of the CF3 group consistently enhances key pharmacological properties, leading to potent biological activities across diverse therapeutic areas, including oncology, infectious diseases, and inflammation. The mechanisms underpinning these activities are varied, ranging from the inhibition of critical enzymes like kinases and COX-2 to the modulation of complex signaling pathways such as NF-κB.

The experimental protocols detailed in this guide provide a validated framework for researchers to screen and characterize novel derivatives. Future research should focus on refining structure-activity relationships through computational modeling and exploring novel biological targets. The development of derivatives with improved selectivity and multi-target capabilities holds significant promise for creating next-generation therapeutics with enhanced efficacy and reduced side effects.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
  • The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
  • Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • Synthesis and Anticancer Activity of Indole-Functionalized Deriv
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
  • Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry (RSC Publishing).
  • 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. PubMed.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Indole Test Protocol. American Society for Microbiology.
  • The 2 '-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. MDPI.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH.
  • A brief review of the biological potential of indole derivatives.
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Mashhad University of Medical Sciences.
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
  • NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limit
  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PMC - PubMed Central.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH.

Sources

An Investigational Dossier on 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid: A Scoping Review and Proposed Research Framework for Elucidating Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals Only

Abstract

This technical guide provides a comprehensive analysis of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a molecule of significant interest due to its unique structural features. In the absence of direct empirical data on its mechanism of action, this document synthesizes information from the broader class of indole-2-carboxylic acid derivatives to formulate plausible hypotheses regarding its biological targets and signaling pathways. We will delve into the strategic inclusion of the N-methyl and 5-trifluoromethyl moieties and their likely impact on the compound's pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide outlines a detailed, phased experimental workflow designed to systematically investigate and ultimately define the mechanism of action of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a thorough review of the relevant chemical space and a practical framework for future investigation.

Introduction: Deconstructing a Molecule of Interest

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse biological activities. The specific molecule of interest, this compound, presents a compelling case for investigation due to the deliberate incorporation of two key functional groups: a methyl group at the N1 position of the indole ring and a trifluoromethyl group at the C5 position. While direct studies on this compound's mechanism of action are not yet available in the public domain, an analysis of its constituent parts, in the context of related molecules, allows for the formulation of well-grounded hypotheses.

The trifluoromethyl (-CF3) group is a widely employed substituent in modern drug design, known to enhance metabolic stability, increase lipophilicity, and improve binding selectivity.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby acidic or basic centers, influencing the molecule's overall electronic properties and potential interactions with biological targets.[2] The N-methylation of the indole ring eliminates the hydrogen bond donor capability of the indole nitrogen, which can significantly alter binding modes to target proteins and improve pharmacokinetic properties such as cell permeability.[3]

This dossier will, therefore, explore the potential mechanisms of action of this compound by examining the established activities of structurally analogous compounds.

Hypothesized Mechanisms of Action Based on Structural Analogs

The indole-2-carboxylic acid core is a versatile pharmacophore that has been shown to interact with a variety of biological targets. Below, we explore several potential mechanisms of action for this compound based on the known activities of its structural relatives.

Antagonism of the NMDA Receptor Glycine Binding Site

Indole-2-carboxylic acid itself is a known competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[4] This allosteric site must be occupied by glycine (or D-serine) for the receptor to be fully activated by glutamate. Antagonism at this site can modulate glutamatergic neurotransmission, a pathway implicated in a range of neurological and psychiatric disorders. Tricyclic indole-2-carboxylic acid derivatives have demonstrated high affinity for the NMDA-glycine binding site and have shown neuroprotective effects in preclinical models.[5]

Hypothesis: this compound may act as an antagonist at the glycine binding site of the NMDA receptor. The trifluoromethyl group could enhance binding affinity, while the N-methyl group might alter the binding orientation within the active site.

Inhibition of Viral Enzymes: A Case for HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[6] The mechanism of inhibition often involves the chelation of two magnesium ions within the enzyme's active site by the indole nitrogen and the 2-carboxyl group.[7][8] Structural modifications at various positions on the indole ring have been shown to significantly impact inhibitory potency.[6]

Hypothesis: The core scaffold of this compound is amenable to binding the active site of HIV-1 integrase. However, the N-methylation would preclude the direct involvement of the indole nitrogen in metal chelation, suggesting an altered binding mode if this mechanism is relevant.

Disruption of Cellular Proliferation via Tubulin Polymerization Inhibition

Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cell lines.[9] The proposed mechanism for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Hypothesis: While structurally distinct from the reported hydrazides, the core indole-2-carboxylic acid moiety of this compound could potentially interact with tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in rapidly dividing cells.

Modulation of Tryptophan Metabolism through IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[10] These enzymes are implicated in tumor immune evasion, making them attractive targets for cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO.[11]

Hypothesis: this compound may function as an inhibitor of IDO1 and/or TDO. The trifluoromethyl group at the 5-position could confer enhanced potency and selectivity.

Proposed Experimental Framework for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action of this compound, a multi-pronged approach is necessary. The following is a proposed experimental workflow, designed to be executed in a phased manner.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase focuses on broad screening to identify the general biological effects of the compound and to narrow down the potential target classes.

Experimental Protocols:

  • High-Throughput Phenotypic Screening:

    • Objective: To identify cellular phenotypes altered by the compound.

    • Method: Employ a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, neuronal cells, immune cells). Treat cells with a range of concentrations of the compound. Utilize high-content imaging to assess a wide array of cellular parameters, including cell morphology, viability, proliferation, cell cycle progression, and apoptosis markers (e.g., caspase-3/7 activation).

    • Causality: This unbiased approach can reveal unexpected biological activities and provide initial clues about the compound's mechanism of action.

  • Broad Target Binding Panel:

    • Objective: To identify potential molecular targets through direct binding assays.

    • Method: Screen the compound against a large, commercially available panel of receptors, ion channels, kinases, and other enzymes (e.g., the Eurofins BioPrint panel).

    • Causality: A positive "hit" in this screen provides a direct, testable hypothesis for the compound's molecular target.

G cluster_phase1 Phase 1: Initial Screening cluster_analysis1 Analysis & Hypothesis Generation phenotypic_screening High-Throughput Phenotypic Screening data_analysis Data Analysis and Hypothesis Generation phenotypic_screening->data_analysis target_panel Broad Target Binding Panel target_panel->data_analysis

Caption: Phase 1 Experimental Workflow.

Phase 2: Hypothesis-Driven Target Validation and Pathway Analysis

Based on the results from Phase 1, the second phase will focus on validating the most promising hypotheses.

Experimental Protocols:

  • Direct Target Engagement Assays:

    • Objective: To confirm the interaction of the compound with a specific, hypothesized target.

    • Method: If a target is identified in the binding panel, perform dose-response studies using purified protein in biochemical assays (e.g., enzyme inhibition assays, radioligand binding assays). For cellular targets, techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm target engagement in a cellular context.

    • Causality: These experiments will establish a direct link between the compound and its molecular target.

  • Signaling Pathway Analysis:

    • Objective: To understand the downstream consequences of target engagement.

    • Method: Based on the known function of the validated target, investigate the modulation of relevant signaling pathways. For example, if the target is a kinase, use Western blotting or phospho-specific ELISAS to assess the phosphorylation status of downstream substrates. If the compound induces apoptosis, measure the levels of key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP).

    • Causality: This step connects the molecular initiating event (target binding) to the observed cellular phenotype.

G cluster_phase2 Phase 2: Target Validation cluster_input2 From Phase 1 cluster_output2 Outcome target_engagement Direct Target Engagement Assays pathway_analysis Signaling Pathway Analysis target_engagement->pathway_analysis validated_target Validated Target and Modulated Pathway pathway_analysis->validated_target hypotheses Generated Hypotheses hypotheses->target_engagement

Caption: Phase 2 Experimental Workflow.

Phase 3: In-depth Mechanistic Studies and In Vivo Proof of Concept

The final phase aims to provide a detailed understanding of the mechanism of action and to assess the compound's activity in a more complex biological system.

Experimental Protocols:

  • Rescue Experiments:

    • Objective: To confirm that the observed phenotype is a direct result of the compound's effect on the validated target.

    • Method: Use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. If the compound's effect is diminished in these cells, it provides strong evidence for on-target activity. Conversely, overexpression of the target may rescue the cells from the compound's effects.

    • Causality: These experiments provide the highest level of confidence in the identified mechanism of action.

  • In Vivo Efficacy Studies:

    • Objective: To determine if the compound has the desired pharmacological effect in a living organism.

    • Method: Select an appropriate animal model based on the validated mechanism of action (e.g., a xenograft model for an anti-cancer compound, a behavioral model for a neuroactive compound). Administer the compound and assess relevant efficacy endpoints and target engagement biomarkers.

    • Causality: This provides proof-of-concept for the therapeutic potential of the compound.

Data Summary and Interpretation

As this is a prospective guide, empirical data for this compound is not available. However, we can create a template table to summarize the known activities of related indole-2-carboxylic acid derivatives to provide context.

Compound/Derivative Class Biological Target/Activity Reported Potency (IC50/EC50/Ki) Reference
Indole-2-carboxylic acidNMDA Receptor (Glycine Site) AntagonistMicromolar range[4]
Tricyclic indole-2-carboxylic acidsNMDA Receptor (Glycine Site) AntagonistLow nanomolar Ki[5]
Substituted indole-2-carboxylic acidsHIV-1 Integrase InhibitorLow micromolar to nanomolar IC50[6]
Indole-2-carboxylic acid benzylidene-hydrazidesTubulin Polymerization Inhibitor / Apoptosis InducerLow micromolar EC50[9]
6-Acetamido-indole-2-carboxylic acidsIDO1/TDO Dual InhibitorLow micromolar IC50[11]

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, predicated on the well-established biological activities of the indole-2-carboxylic acid scaffold and the strategic inclusion of N-methyl and 5-trifluoromethyl groups. While its precise mechanism of action remains to be elucidated, the hypotheses presented in this dossier, based on structural analogy, provide a solid foundation for future research. The proposed phased experimental workflow offers a clear and logical path to systematically unravel its biological function, from broad phenotypic screening to in vivo proof-of-concept. The insights gained from such studies will be invaluable for guiding the further development of this promising molecule and its derivatives for a range of potential therapeutic applications, including neurological disorders, viral infections, and oncology.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. [Link]

  • Tryptophan - Wikipedia. Wikipedia. [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. [Link]

  • Mechanism of Action (MOA) | Sygnature Discovery Nottingham. Sygnature Discovery. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. PubMed. [Link]

  • N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PMC - NIH. [Link]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. NIH. [Link]

  • Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed. [Link]

  • The experimental method in action research. Joanna Bielska. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

  • Mechanism of Action, MOA Studies. NorthEast BioLab. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC - NIH. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Novel Indole Derivative

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1] The strategic functionalization of this privileged structure allows for the fine-tuning of its biological properties. This guide focuses on the therapeutic potential of a specific, yet under-explored molecule: 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid .

The unique combination of three key structural motifs—the N-methylated indole core, the electron-withdrawing trifluoromethyl group at the 5-position, and the carboxylic acid at the 2-position—suggests a high potential for targeted biological activity. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, highly desirable properties for drug candidates.[2] This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining a series of hypothesis-driven investigations into the potential therapeutic targets of this compound. We will delve into the causality behind experimental choices, providing a roadmap for its exploration as a novel therapeutic agent.

Hypothesis 1: Targeting Viral Integrases for Antiretroviral Therapy

Rationale for Investigation:

A compelling body of evidence points to indole-2-carboxylic acid derivatives as potent inhibitors of viral integrases, particularly HIV-1 integrase.[3][4][5] The core mechanism is believed to involve the chelation of divalent metal ions, typically Mg2+, within the enzyme's active site by the indole nitrogen and the C2 carboxyl group.[3][4] This interaction is critical for inhibiting the strand transfer step in the viral replication cycle. The presence of the trifluoromethyl group on our lead compound may further enhance binding affinity and cellular uptake.

Proposed Mechanism of Action:

The proposed mechanism involves the this compound acting as a pharmacophore that mimics the binding of the viral DNA substrate in the HIV-1 integrase active site. The carboxylate and the indole nitrogen are predicted to form a bidentate chelation complex with the two Mg2+ ions, effectively blocking the catalytic activity of the enzyme.

G cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor Inhibitor Molecule Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor 1-methyl-5-(trifluoromethyl)- 1H-indole-2-carboxylic acid Carboxyl COO⁻ Inhibitor->Carboxyl Indole_N N-CH₃ Inhibitor->Indole_N Carboxyl->Mg1 Chelation Indole_N->Mg2 Chelation

Caption: Proposed chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Experimental Validation Workflow:

A multi-step approach is proposed to validate this hypothesis, starting with in vitro assays and progressing to cellular models.

G Start Synthesize & Purify Compound Assay In Vitro HIV-1 Integrase Strand Transfer Assay Start->Assay Docking Molecular Docking Studies Start->Docking CellAssay Cell-Based HIV-1 Replication Assay Assay->CellAssay If IC₅₀ < 10 µM Docking->CellAssay Toxicity Cytotoxicity Assay (e.g., MTT) CellAssay->Toxicity End Lead Candidate Toxicity->End If low toxicity

Caption: Experimental workflow for validating antiviral activity.

Detailed Experimental Protocols:

1. In Vitro HIV-1 Integrase Strand Transfer Assay:

  • Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the catalytic activity of recombinant HIV-1 integrase.

  • Methodology:

    • Coat a 96-well plate with a viral DNA-mimicking oligonucleotide.

    • Incubate recombinant HIV-1 integrase with a dilution series of the test compound.

    • Add a biotinylated target DNA oligonucleotide to the wells.

    • Allow the strand transfer reaction to proceed.

    • Detect the integrated biotinylated DNA using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.

    • Calculate the IC50 value from the dose-response curve.

2. Molecular Docking Studies:

  • Objective: To predict the binding mode and affinity of the compound within the HIV-1 integrase active site.

  • Methodology:

    • Obtain the crystal structure of the HIV-1 integrase intasome from the Protein Data Bank.

    • Prepare the protein and ligand structures for docking using software such as AutoDock Tools.

    • Perform docking simulations to generate a series of potential binding poses.

    • Analyze the predicted binding poses, focusing on the chelation of Mg2+ ions and other key interactions.

Hypothesis 2: Targeting Neurological Pathways via NMDA Receptor Modulation

Rationale for Investigation:

Patent literature suggests that certain indole-2-carboxylic acid derivatives act as antagonists of excitatory amino acids at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.[6] This receptor is a key player in synaptic plasticity and neuronal function, and its dysregulation is implicated in a range of neurodegenerative disorders. The unique electronic properties conferred by the trifluoromethyl group could modulate the binding of our compound to this site.

Proposed Mechanism of Action:

The compound is hypothesized to act as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. By occupying this site, it would prevent the binding of glycine, which is necessary for the glutamate-mediated opening of the ion channel. This would lead to a reduction in Ca2+ influx and a dampening of excitotoxicity.

G NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_ion Ca²⁺ NMDAR:f3->Ca_ion Blocked Influx Glutamate Glutamate Glutamate->NMDAR:f1 Glycine Glycine Inhibitor Test Compound Inhibitor->NMDAR:f2 Antagonism

Caption: Antagonism of the NMDA receptor glycine site.

Experimental Validation Workflow:

Validation will involve a combination of binding assays and functional electrophysiological recordings.

G Start Compound Synthesis BindingAssay Radioligand Binding Assay ([³H]glycine) Start->BindingAssay Electrophys Patch-Clamp Electrophysiology on Cultured Neurons BindingAssay->Electrophys If Ki < 1 µM Neuroprotection In Vitro Neuroprotection Assay (e.g., against glutamate toxicity) Electrophys->Neuroprotection If functional antagonism confirmed End Neuroprotective Lead Neuroprotection->End

Caption: Workflow for validating neuroprotective activity.

Detailed Experimental Protocols:

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compound for the glycine site of the NMDA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rat cerebral cortex.

    • Incubate the membranes with a fixed concentration of [3H]glycine and a range of concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Patch-Clamp Electrophysiology:

  • Objective: To measure the functional effect of the compound on NMDA receptor-mediated currents in neurons.

  • Methodology:

    • Culture primary hippocampal or cortical neurons.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply glutamate and glycine to elicit NMDA receptor-mediated currents.

    • Perfuse the test compound and measure the change in the amplitude of the NMDA currents.

    • Construct a dose-response curve to determine the IC50 for functional inhibition.

Hypothesis 3: Anticancer Activity through Pin1 Inhibition

Rationale for Investigation:

A structurally related compound, 5-methyl-1H-indole-2-carboxylic acid, serves as a key intermediate in the synthesis of inhibitors for Pin1.[7] Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in cell cycle regulation and is overexpressed in many human cancers. Inhibition of Pin1 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target. The N-methylation and trifluoromethyl substitution on our lead compound could enhance its potency and selectivity for Pin1.

Proposed Mechanism of Action:

The compound is hypothesized to bind to the active site of Pin1, preventing it from isomerizing its protein substrates, which include key cell cycle regulators like c-Myc and Cyclin D1. This disruption of Pin1 activity is expected to lead to the degradation of these oncoproteins and subsequent cell cycle arrest and apoptosis.

Experimental Validation Workflow:

The anticancer potential will be assessed through enzymatic assays, cell-based proliferation assays, and apoptosis assays.

G Start Compound Synthesis EnzymeAssay In Vitro Pin1 Isomerase Assay Start->EnzymeAssay CellProlif Cancer Cell Line Proliferation Assay (e.g., CCK-8) EnzymeAssay->CellProlif If IC₅₀ < 10 µM ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI staining) CellProlif->ApoptosisAssay WesternBlot Western Blot for Pin1 Substrates (e.g., c-Myc, Cyclin D1) ApoptosisAssay->WesternBlot End Anticancer Lead WesternBlot->End

Caption: Workflow for assessing anticancer activity.

Detailed Experimental Protocols:

1. In Vitro Pin1 Isomerase Assay:

  • Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of Pin1.

  • Methodology:

    • Use a commercially available Pin1 inhibitor screening kit.

    • Incubate recombinant Pin1 with a fluorogenic peptide substrate in the presence of a dilution series of the test compound.

    • Monitor the increase in fluorescence over time, which corresponds to the isomerization of the substrate.

    • Calculate the IC50 value from the dose-response curve.

2. Cancer Cell Line Proliferation Assay:

  • Objective: To determine the effect of the compound on the proliferation of cancer cell lines known to be dependent on Pin1 activity (e.g., breast, prostate cancer cell lines).

  • Methodology:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as CCK-8 or MTT.

    • Determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Future Directions

The experimental workflows outlined above will generate quantitative data to either support or refute the proposed hypotheses. The results should be compiled into clear, concise tables for comparative analysis.

Table 1: Summary of Hypothetical In Vitro Potency

Therapeutic TargetAssayEndpointHypothetical Value
HIV-1 IntegraseStrand Transfer AssayIC50< 10 µM
NMDA ReceptorRadioligand BindingKi< 1 µM
Pin1Isomerase AssayIC50< 10 µM

This technical guide provides a structured and scientifically rigorous framework for the initial exploration of This compound . The proposed targets are based on strong precedent from structurally related compounds. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and medicinal chemistry efforts to optimize the lead compound. The multifaceted potential of this molecule makes it a promising candidate for further drug discovery and development efforts.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.
  • 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem.
  • Indole-2-carboxylic acid derivatives - Google Patents.
  • The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
  • This compound - ChemScene.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
  • N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC - NIH.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing.

Sources

The Trifluoromethyl Group: A Strategic Asset in Indole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent biological activity is significantly amplified and refined by strategic substitution. Among the vast arsenal of functional groups available to the medicinal chemist, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of indole-based compounds. We will delve into the fundamental physicochemical principles, examine the impact on metabolic stability and target affinity, provide actionable experimental protocols, and present a forward-looking perspective on its application in drug discovery.

The Unique Physicochemical Signature of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique set of properties to the parent indole molecule, which are foundational to its enhanced bioactivity. Unlike a simple methyl group, the CF3 moiety is a powerful modulator of electronic and steric characteristics.

  • Potent Electron-Withdrawing Nature: The three highly electronegative fluorine atoms make the CF3 group a strong electron-withdrawing substituent. When attached to the indole ring, it significantly alters the electron density of the aromatic system, which can influence pKa and the nature of interactions with biological targets.[1][2][3]

  • Enhanced Lipophilicity: The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.[1][3] This increased lipophilicity can dramatically improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[1][4]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the body.[3][4] By replacing a metabolically susceptible C-H or C-CH3 bond with a C-CF3 bond, chemists can effectively block "metabolic soft spots."

Strategic Impact on Pharmacokinetics and Pharmacodynamics

The physicochemical changes induced by trifluoromethylation translate directly into tangible benefits in drug design, primarily impacting metabolic stability and receptor binding.

Fortifying the Scaffold: Blocking Metabolic Oxidation

A primary challenge in drug development is overcoming rapid metabolic degradation. The indole ring, particularly at positions susceptible to hydroxylation, is often a target for CYP-mediated oxidation. The strategic placement of a CF3 group serves as a metabolic shield. For instance, placing a CF3 group at the C5 position of the indole can sterically and electronically hinder the enzymatic attack at this and adjacent positions, prolonging the drug's half-life and exposure.[4]

Below is a conceptual diagram illustrating this principle.

cluster_0 Metabolic Pathway of Unsubstituted Indole cluster_1 Metabolic Pathway of CF3-Substituted Indole Indole Indole Metabolite Hydroxylated Metabolite (Rapid Clearance) Indole->Metabolite CYP450 Oxidation CF3_Indole 5-CF3-Indole Blocked Metabolism Blocked (Increased Half-life) CF3_Indole->Blocked Resistant to Oxidation

Caption: Metabolic shielding effect of the trifluoromethyl group on the indole ring.

Enhancing Target Engagement: Lipophilicity and Binding Interactions

The increased lipophilicity conferred by the CF3 group can enhance a drug's affinity for hydrophobic binding pockets within a target protein.[1] This can lead to a significant increase in potency. Furthermore, the CF3 group can participate in non-canonical interactions, such as orthogonal multipolar interactions with carbonyl groups in the protein backbone, which can contribute to tighter binding. The antidepressant Fluoxetine, for example, features a trifluoromethyl group that contributes to its lipophilicity, facilitating brain penetration and enhancing its binding affinity to the serotonin transporter.[1]

The following table summarizes the quantitative impact of trifluoromethylation on key drug-like properties for a hypothetical series of indole analogs.

CompoundSubstitution (R)LogPTarget Binding IC50 (nM)Metabolic Half-life (t½, min)
Analog 1 -H2.115015
Analog 2 -CH32.612525
Analog 3 -Cl2.89045
Analog 4 -CF3 3.5 20 120

Data is illustrative and compiled from trends observed in medicinal chemistry literature.[5][6][7][8]

Synthetic and Analytical Methodologies

The successful incorporation and verification of the trifluoromethyl group require robust chemical and analytical protocols.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and versatile method for constructing the indole core. This protocol outlines the synthesis starting from a commercially available trifluoromethyl-substituted phenylhydrazine.[9][10]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

    • Add pyruvic acid (1.05 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and add cold water to precipitate the hydrazone.

    • Filter the solid, wash with water, and dry under vacuum.

  • Cyclization:

    • Combine the dried hydrazone (1.0 eq) with a mixture of polyphosphoric acid (PPA) (10 eq by weight).

    • Heat the mixture to 100-120 °C with vigorous stirring for 1 hour.

    • The color of the mixture will darken, indicating the progress of the reaction.

    • Carefully pour the hot mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Validation:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation: Confirm the structure and purity of the final product, 5-(Trifluoromethyl)-1H-indole, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the required analytical standards.

The following diagram outlines the logical workflow for this synthesis.

Start Start Materials: 4-(CF3)phenylhydrazine Pyruvic Acid Step1 Step 1: Hydrazone Formation (Ethanol, NaOAc, Reflux) Start->Step1 QC1 QC Check: TLC Monitoring Step1->QC1 In-process control Step2 Step 2: Cyclization (Polyphosphoric Acid, 120°C) QC1->Step2 Step3 Step 3: Workup & Extraction (Ice, NaHCO3, Ethyl Acetate) Step2->Step3 Step4 Step 4: Purification (Silica Gel Chromatography) Step3->Step4 Validation Final Validation: NMR (1H, 13C, 19F), HRMS Step4->Validation Characterize End Pure 5-CF3-Indole Validation->End

Caption: Workflow for the Fischer indole synthesis of a trifluoromethylated indole.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a framework for assessing the potential of a trifluoromethylated indole compound to inhibit major CYP450 isoforms, a critical step in evaluating its drug-drug interaction potential and metabolic profile.[4][11][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Use commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and their corresponding fluorescent probe substrates.

    • Prepare a NADPH regenerating system solution.

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer (pH 7.4) to each well.

    • Add the specific CYP450 isozyme to the wells.

    • Add serial dilutions of the test compound and a known inhibitor (positive control) to the appropriate wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the metabolized product.

    • Self-Validation: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve. The positive control must yield an IC50 value within the expected range for the assay to be considered valid.

Conclusion and Future Outlook

The trifluoromethyl group is more than just a substituent; it is a strategic tool that allows medicinal chemists to rationally design indole-based molecules with superior drug-like properties. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it an indispensable component in modern drug discovery.[3] As synthetic methods for trifluoromethylation continue to evolve, offering more precise and efficient ways to incorporate this powerful group, its role in the development of next-generation indole-based therapeutics will undoubtedly expand. The continued exploration of trifluoromethylated indoles promises to yield novel candidates for a wide range of therapeutic areas, from oncology to neurodegenerative diseases.

References

  • (PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]

  • Bioequivalence study of fluoxetine hydrochloride in healthy volunteers - PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]

  • CYP Inhibition Assays - Eurofins Discovery. Available at: [Link]

  • Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - MDPI. Available at: [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Fluoxetine Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... - ResearchGate. Available at: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Available at: [Link]

Sources

literature review of substituted indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Indole-2-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The indole-2-carboxylic acid scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant therapeutic potential. Its unique structural and electronic properties allow for diverse functionalization, leading to derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the key synthetic methodologies for accessing this scaffold, exploring its diverse biological applications, and elucidating critical structure-activity relationships. We delve into the causality behind experimental choices in both synthesis and biological evaluation, offering field-proven insights into the development of indole-2-carboxylic acid derivatives as therapeutic agents. This guide covers their roles as anticancer, antiviral, and anti-inflammatory agents, among others, supported by detailed protocols, mechanistic diagrams, and quantitative data to facilitate further research and drug discovery efforts.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drug molecules. Among its many isomers, the indole-2-carboxylic acid framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The presence of the carboxylic acid group at the C2 position, adjacent to the indole nitrogen, provides a critical anchor for molecular interactions, particularly the chelation of metal ions in enzyme active sites, and serves as a versatile handle for further chemical modification into esters, amides, and other functional groups.

This structural arrangement has been successfully exploited to design potent inhibitors for a range of biological targets. Derivatives have shown remarkable efficacy in oncology, virology, and immunology, demonstrating the scaffold's versatility. This guide will explore the chemical strategies used to construct and modify this core, analyze its proven applications in targeting complex diseases, and synthesize the structure-activity relationship (SAR) data that guides modern drug design.

Foundational Synthetic Strategies

The construction of the substituted indole-2-carboxylic acid core is a critical first step in the drug discovery process. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring and the availability of starting materials.

Classical Name Reactions

Fischer Indole Synthesis: This is arguably the most traditional and widely used method for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a ketone or aldehyde. To generate indole-2-carboxylic acids, a pyruvate derivative is used as the carbonyl component. For example, reacting substituted phenylhydrazines with 2-oxopropanoic acid under acidic conditions (e.g., p-toluenesulfonic acid) yields the corresponding indole-2-carboxylates, which can then be hydrolyzed to the carboxylic acid. This method is robust and allows for significant variation on the arylhydrazine, enabling the introduction of substituents on the benzene portion of the indole nucleus.

Reissert Indole Synthesis: The Reissert synthesis provides a direct route to indole-2-carboxylic acids. The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide. This forms an ethyl o-nitrophenylpyruvate intermediate. Subsequent reductive cyclization, classically performed with zinc in acetic acid or ferrous sulfate and ammonia, simultaneously reduces the nitro group to an amine and facilitates cyclization to yield the indole-2-carboxylic acid core. This method is particularly valuable for producing the parent scaffold and derivatives substituted on the benzene ring.

G o_nitrotoluene o-Nitrotoluene intermediate Ethyl o-Nitrophenylpyruvate o_nitrotoluene->intermediate Condensation (Base: K OEt) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate product Indole-2-Carboxylic Acid intermediate->product Reductive Cyclization (e.g., Zn / Acetic Acid)

Caption: The Reissert Indole Synthesis Workflow.

Modern Palladium-Catalyzed Methods

While classic methods are effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader functional group tolerance. The Buchwald-Hartwig amination has been adapted for indole synthesis. For instance, to introduce substituents at the C3 position of a pre-formed indole-2-carboxylate, a 3-bromoindole-2-carboxylic acid ester can be coupled with various substituted anilines using a palladium acetate catalyst. This allows for the late-stage diversification of the indole scaffold, which is a highly desirable strategy in medicinal chemistry for building a library of analogues for SAR studies.

Post-Synthesis Modifications

Once the core is formed, the carboxylic acid and the indole nitrogen provide two key handles for modification.

  • Amide Coupling: The carboxylic acid is commonly converted to an amide. This is typically achieved by first activating the acid (e.g., converting it to an acid chloride with thionyl chloride) or by using standard peptide coupling reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). This allows for the introduction of a vast array of amine-containing side chains, significantly expanding the chemical space.

  • N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated, typically by deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide. This modification is crucial as it can modulate the compound's pharmacokinetic properties and introduce new interactions with the biological target.

Biological Activities and Therapeutic Potential

Substituted indole-2-carboxylic acids have been investigated for a wide range of therapeutic applications. Their efficacy often stems from the scaffold's ability to mimic endogenous ligands or to position key functional groups optimally within an enzyme's active site.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of success for this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). HIV-1 integrase is a critical enzyme for viral replication, inserting the viral DNA into the host genome. This process is dependent on two Mg²⁺ ions in the enzyme's active site. The indole-2-carboxylic acid core is a perfect pharmacophore for this target; the indole nitrogen and the adjacent carboxylic acid create a powerful chelating motif that binds to the two catalytic Mg²⁺ ions, displacing the viral DNA and halting the integration process.

Structure-Activity Relationship (SAR):

  • Core Scaffold: The indole nucleus and the C2-carboxylic acid are essential for the primary mechanism of action—metal chelation.

  • C3 Position: Introducing bulky, hydrophobic groups at the C3 position can significantly enhance potency. This is because these groups can occupy a hydrophobic pocket near the integrase active site, forming favorable interactions.

  • C5/C6 Positions: Adding a halogenated phenyl ring at the C5 or C6 position has been shown to improve π-π stacking interactions with the viral DNA, further anchoring the inhibitor in the active site and increasing its inhibitory effect.

Caption: Mechanism of HIV-1 Integrase Inhibition.

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 INSTIs

Compound ID Substitution Pattern IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Reference
17a C6-halogenated benzene 3.11 >80
13b C5-benzamide 11.67 >80
20a C3-long branch, C6-halogenated benzene 0.13 -

| Raltegravir | Reference Drug | 0.06 | >80 | |

Anticancer Activity

The indole-2-carboxylic acid scaffold has been successfully employed to develop multi-targeted anticancer agents. The rationale behind this "polypharmacology" approach is that complex diseases like cancer often involve multiple redundant signaling pathways; therefore, hitting several key nodes simultaneously can be more effective and less prone to resistance than inhibiting a single target.

Dual EGFR/CDK2 Inhibition: Certain indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Over-activation of EGFR and CDK2 are common drivers of cell proliferation in many cancers. By inhibiting both, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).

  • Mechanism: These compounds typically work by competing with ATP in the kinase domains of EGFR and CDK2. The indole scaffold acts as the hinge-binding motif, while various substituents on the carboxamide tail and the indole ring explore other pockets within the active site to enhance potency and selectivity.

  • Apoptosis Induction: Effective dual inhibitors have been shown to significantly increase the levels of pro-apoptotic proteins like Bax and caspases (3, 8, and 9) while decreasing the levels of anti-apoptotic proteins like Bcl-2.

Inhibition of IDO1/TDO for Cancer Immunotherapy: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. In the tumor microenvironment, the overexpression of these enzymes depletes tryptophan and produces metabolites that suppress the activity of immune cells, allowing the tumor to evade the immune system.

  • Mechanism: Substituted indole-2-carboxylic acids have been designed as dual inhibitors of IDO1 and TDO. They act as competitive inhibitors, blocking the catabolism of tryptophan and helping to restore a robust anti-tumor immune response.

  • SAR: Studies have shown that 6-acetamido-indole-2-carboxylic acid derivatives are particularly potent dual inhibitors.

Table 2: In Vitro Anticancer Activity of Selected Indole-2-Carboxamide Derivatives

Compound ID Target(s) Cell Line IC₅₀ or GI₅₀ (µM) Reference
5e EGFR / CDK2 MCF-7 (Breast) GI₅₀: <1.0
5h EGFR / CDK2 MCF-7 (Breast) GI₅₀: <1.0
C11 14-3-3η Bel-7402 (Liver) IC₅₀: 2.76
9o-1 IDO1 / TDO (Enzymatic Assay) IDO1 IC₅₀: 1.17

| 9o-1 | IDO1 / TDO | (Enzymatic Assay) | TDO IC₅₀: 1.55 | |

Anti-inflammatory and Other Activities

The versatility of the indole-2-carboxylic acid scaffold extends to other therapeutic areas:

  • Anti-inflammatory: Derivatives have been designed to inhibit key mediators of inflammation. For example, by targeting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Metabolic Diseases: Some indole derivatives have shown potential in regulating glucose homeostasis and lipid metabolism, suggesting applications in type 2 diabetes and obesity.

  • Antimicrobial: The scaffold has also served as a basis for developing agents with antibacterial and antifungal properties.

Key Experimental Protocols

To ensure this guide is of practical value, we provide a representative, detailed experimental protocol for the synthesis of a substituted indole-2-carboxamide, a common endpoint for these drug discovery campaigns.

Protocol 1: Synthesis of a Substituted Indole-2-Carboxamide via Fischer Indolization and Amide Coupling

This protocol is a composite based on methodologies described in the literature.

Step 1: Fischer Indole Synthesis of Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate

  • Reaction Setup: To a round-bottom flask, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2-oxopropanoate (1.1 eq) in absolute ethanol.

  • Catalysis: Add p-toluenesulfonic acid (PTSA) (0.1 eq) to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target ester.

Step 2: Alkaline Hydrolysis to 5-chloro-3-methyl-1H-indole-2-carboxylic acid

  • Reaction Setup: Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Workup: After completion, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1N HCl.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to Synthesize N-(phenethyl)-5-chloro-3-methyl-1H-indole-2-carboxamide

  • Reaction Setup: To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM), add phenethylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath and add BOP reagent (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final target carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The substituted indole-2-carboxylic acid scaffold has proven to be an exceptionally valuable platform in modern drug discovery. Its synthetic accessibility via both classical and modern methods, combined with its inherent ability to interact with key biological targets, particularly metalloenzymes, ensures its continued relevance. The success in developing potent HIV-1 integrase inhibitors and multi-targeted anticancer agents highlights the power of this privileged structure.

Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the utility of this scaffold against new and challenging biological targets.

  • Improving DMPK Properties: Optimizing derivatives to enhance their drug metabolism and pharmacokinetic (DMPK) profiles, improving oral bioavailability and in vivo efficacy.

  • Precision Targeting: Leveraging computational modeling and structural biology to design next-generation inhibitors with improved potency and selectivity, potentially overcoming drug resistance mechanisms.

The insights and methodologies presented in this guide serve as a foundation for researchers to build upon, fostering innovation in the design and synthesis of new indole-2-carboxylic acid derivatives to address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Jasim, L. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available from: [Link]

  • Li, J., Meng, Z., Yang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Meng, Z., Yang, L., Li, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]

  • Luo, J., Zhang, Y., Chen, S., et al. (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.
  • Wang, Y., Chen, J., Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available from: [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Available from: [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

The Emergence of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its vast derivatives, 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid has emerged as a compound of significant interest for drug discovery, particularly in the pursuit of novel antiviral therapies. This technical guide provides an in-depth exploration of this molecule, from its rational design and synthesis to its potential mechanism of action and a comprehensive workflow for its evaluation as a drug candidate. We will delve into detailed experimental protocols, data interpretation, and the critical physicochemical properties that influence its drug-like characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising indole derivative.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a ubiquitous structural motif in biologically active molecules, renowned for its ability to interact with a wide array of biological targets.[1] The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position and a methyl group at the 1-position of the indole-2-carboxylic acid core is a deliberate design choice aimed at optimizing its pharmacological profile.

  • The Trifluoromethyl Group: This electron-withdrawing moiety is a powerful tool in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[2] Its presence can significantly influence the binding affinity of the molecule to its target protein.

  • The N-Methyl Group: Methylation of the indole nitrogen can improve solubility and fine-tune the electronic properties of the aromatic system, potentially enhancing target engagement.[3]

  • The Carboxylic Acid Group: This functional group is crucial for forming key interactions with biological targets, particularly through chelation with metal ions in enzyme active sites.[4]

This guide will focus on the potential of this compound as a lead compound for the development of novel therapeutics, with a particular emphasis on its promising activity as an inhibitor of HIV-1 integrase.[4]

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, leveraging established indole synthesis methodologies followed by N-methylation. A plausible and adaptable synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-(Trifluoromethyl)-1H-indole B Ethyl 2-oxo-2-(5-(trifluoromethyl)-1H-indol-1-yl)acetate A->B 1. (COOEt)2, NaH, THF 2. H+ C Ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate B->C CH3I, K2CO3, DMF D This compound C->D LiOH, THF/H2O

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Adapted from established methods)

Step 1: Synthesis of Ethyl 2-oxo-2-(5-(trifluoromethyl)-1H-indol-1-yl)acetate

  • To a solution of 5-(trifluoromethyl)-1H-indole in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add diethyl oxalate dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

  • Dissolve the product from Step 1 in dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) and methyl iodide (CH3I).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Characterization

The final compound and intermediates should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Biological Evaluation: Targeting HIV-1 Integrase

Indole-2-carboxylic acid derivatives have shown significant promise as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4] The carboxylic acid moiety is hypothesized to chelate the two Mg²⁺ ions in the enzyme's active site, preventing the strand transfer of viral DNA into the host genome.[4]

HIV-1 Integrase Strand Transfer Inhibition Assay

This in vitro assay is a primary screen to determine the inhibitory activity of the compound against the catalytic step of integration.

HIV1_Integrase_Assay_Workflow A Prepare Assay Plate (Streptavidin-coated) B Immobilize Biotinylated Donor Substrate DNA A->B C Add Recombinant HIV-1 Integrase B->C D Add Test Compound (this compound) C->D E Add Target Substrate DNA (with 3' modification) D->E F Incubate at 37°C E->F G Wash to Remove Unbound Reagents F->G H Add HRP-conjugated Antibody (detects 3' modification) G->H I Add TMB Substrate H->I J Measure Absorbance at 450 nm I->J

Caption: Workflow for the HIV-1 Integrase Assay.

Detailed Protocol (based on commercially available kits): [1][5]

  • Plate Preparation: Use a 96-well streptavidin-coated plate.

  • Donor DNA Immobilization: Add 100 µL of 1X biotinylated donor substrate DNA solution to each well and incubate for 30 minutes at 37°C. Wash the wells five times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

  • Integrase and Inhibitor Addition: Aspirate the blocking buffer and wash three times with reaction buffer. Add a solution containing recombinant HIV-1 integrase and varying concentrations of this compound to the wells.

  • Strand Transfer Reaction: Add 50 µL of the 1X target substrate DNA solution to each well and incubate for 30 minutes at 37°C.

  • Detection: Aspirate the reaction mixture and wash the wells five times. Add 100 µL of HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.

  • Signal Generation: Wash the wells and add 100 µL of TMB substrate. Stop the reaction with stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.

Physicochemical and ADME-Tox Profiling

A successful drug candidate must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties.

Physicochemical Properties

The trifluoromethyl group is known to increase lipophilicity (logP) and acidity (lower pKa) compared to a methyl group.[2] These properties are crucial for cell permeability and target engagement.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 243.18 g/mol Adheres to Lipinski's Rule of Five (<500) for oral bioavailability.
logP 2.9Indicates good membrane permeability.
pKa ~3-4The acidic nature is important for potential interactions in the active site.
Solubility ModerateA balance is needed for both dissolution in the gut and permeability across membranes.

Predicted values are based on computational models and should be experimentally verified.

In Vitro ADME-Tox Assays

A panel of in vitro assays should be conducted to assess the drug-like properties of the compound.[6]

Workflow for In Vitro ADME-Tox Profiling:

ADMETox_Workflow A Compound Synthesis and QC B Solubility Assessment (Kinetic & Thermodynamic) A->B C Permeability Assay (e.g., PAMPA, Caco-2) A->C D Metabolic Stability Assay (Liver Microsomes, Hepatocytes) A->D E CYP450 Inhibition Assay (e.g., CYP3A4, 2D6) A->E F Cytotoxicity Assay (e.g., MTT, LDH) A->F G Data Analysis and Candidate Selection B->G C->G D->G E->G F->G

Caption: A typical workflow for in vitro ADME-Tox profiling.

Detailed Protocol: MTT Cytotoxicity Assay [7][8]

This assay measures the metabolic activity of cells and is a common method to assess the potential toxicity of a compound.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Future Directions and Conclusion

This compound represents a promising starting point for the development of new therapeutic agents. Its rational design, coupled with the well-established biological importance of the indole scaffold, makes it a compelling candidate for further investigation.

The immediate next steps in a drug discovery campaign involving this molecule would be:

  • Lead Optimization: Synthesize and test a focused library of analogs to improve potency, selectivity, and ADME-Tox properties.

  • In Vivo Efficacy Studies: Evaluate the most promising candidates in relevant animal models of the target disease (e.g., HIV-infected mouse models).

  • Mechanism of Action Studies: Further elucidate the precise binding mode and mechanism of inhibition through techniques such as X-ray crystallography of the compound in complex with its target protein.

References

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps of integration process performed by HIV-1 IN. Retrieved from [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology.
  • Royal Society of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond and the Unique Profile of a Fluorinated Indole Scaffold

The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development.[1] This functional group is a cornerstone of countless pharmaceuticals, natural products, and polymers due to its exceptional stability.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxylic acid to facilitate the coupling.[1][2] This guide provides detailed protocols for the amide coupling of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a compound of significant interest due to the prevalence of the indole nucleus in bioactive molecules and the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The synthesis of derivatives from this scaffold is pivotal in the development of novel therapeutic agents.[3][4]

This document will explore two robust and widely adopted methods for this transformation: a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and a uronium salt-based method employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). A third, more classical approach using thionyl chloride (SOCl₂) will also be detailed for instances where a more reactive acyl chloride intermediate is desired.

Method 1: EDC/HOBt Mediated Amide Coupling

This method is a staple in peptide synthesis and general amide bond formation due to its mild conditions and the convenient removal of the urea byproduct.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester.[5][6] This active ester is less prone to racemization and reacts readily with the amine to form the desired amide.[6]

Reaction Mechanism Overview

The reaction is catalytic in HOBt, while EDC is consumed stoichiometrically to form a water-soluble urea derivative, which simplifies purification.[6]

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (Indole Acid) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide HATU_Mechanism CarboxylicAcid R-COOH (Indole Acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH2 Byproduct Tetramethylurea Byproduct ActiveEster->Byproduct Amine R'-NH2 Amine->Amide

Sources

Application Note: Comprehensive Structural Characterization of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the comprehensive characterization of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices is explained to ensure robust and reproducible structural elucidation and purity assessment, empowering researchers in drug development and chemical synthesis.

Introduction: The Significance of Structural Verification

This compound (Molecular Formula: C₁₁H₈F₃NO₂) is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The incorporation of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for drug discovery.

Accurate and unambiguous structural characterization is a non-negotiable cornerstone of chemical research and development. It validates synthetic pathways, confirms the identity of the target compound, and ensures the purity required for subsequent applications. This guide details the synergistic use of NMR and mass spectrometry to achieve a high-confidence structural assignment of this fluorinated indole.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map the molecular framework, identify functional groups, and deduce the connectivity of atoms.

Causality of NMR Experimental Design
  • Choice of Nuclei:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. It is the fastest and most sensitive NMR experiment.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number and type of carbon atoms.[2]

    • ¹⁹F NMR: Specifically targets the fluorine nuclei. Given the trifluoromethyl group, this experiment is essential for confirming its presence and purity. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe.[3][4]

  • Choice of Solvent: A deuterated solvent is required to avoid large, interfering signals from the solvent's protons in ¹H NMR. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.[5][6] For this compound, DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and its non-exchangeable proton signals, which allows for clear observation of the carboxylic acid and any potential N-H protons from impurities. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or produce a very broad signal.

Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on meticulous sample preparation.[7]

  • Material Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The same sample can often be used for both experiments if the concentration is sufficient.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial containing the sample.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.

  • Filtration (Critical Step): To remove any suspended particulate matter which can severely degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution. Draw the sample into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the bottom and filter it directly into a clean, dry 5 mm NMR tube.

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate instrument Place Sample in NMR Spectrometer filtrate->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire Spectra (1H, 13C, 19F) lock_shim->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectra process->reference interpret Assign Peaks & Interpret Structure reference->interpret report report interpret->report

Caption: Workflow for NMR-based structural characterization.

Data Acquisition & Interpretation

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is used for referencing. For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.

Expected Spectral Data:

¹H NMR (in DMSO-d₆) Expected δ (ppm) Multiplicity Integration Assignment
Carboxylic Acid~13.0Broad Singlet1H-COOH
Aromatic H-4~8.1Doublet1HH-4
Aromatic H-6~7.8Doublet1HH-6
Aromatic H-7~7.7Doublet1HH-7
Aromatic H-3~7.2Singlet1HH-3
N-Methyl~4.0Singlet3HN-CH₃
¹³C NMR (in DMSO-d₆) Expected δ (ppm) Key Feature Assignment
Carboxylic Acid~162-C OOH
Aromatic C~140 - 110C-2, C-3, C-3a, C-4, C-6, C-7, C-7a
Trifluoromethyl C~124Quartet (¹JCF ≈ 272 Hz)-C F₃
Aromatic C~123Quartet (²JCF ≈ 32 Hz)C-5
N-Methyl~32N-C H₃
¹⁹F NMR (in DMSO-d₆) Expected δ (ppm) Multiplicity Assignment
Trifluoromethyl~ -61SingletAr-CF₃

Note: Chemical shifts (δ) are predictive and may vary based on solvent, concentration, and instrument. Multiplicities are described as Singlet (s), Doublet (d).

Interpretation Insights:

  • The electron-withdrawing nature of the -CF₃ group at the C-5 position will deshield nearby protons and carbons, shifting their signals downfield.

  • In the ¹³C NMR spectrum, the carbon directly attached to the three fluorine atoms (the -CF₃ carbon) will appear as a quartet due to one-bond C-F coupling. The aromatic carbon at the C-5 position will also appear as a quartet, but with a smaller coupling constant due to two-bond C-F coupling.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, with high-resolution instruments, its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation.[10][11]

Causality of ESI-MS Experimental Design
  • Ionization Mode:

    • Negative Ion Mode ([M-H]⁻): This is often preferred for carboxylic acids. The acidic proton is easily lost, forming a stable carboxylate anion. This process is highly efficient and typically yields a strong signal for the deprotonated molecule.

    • Positive Ion Mode ([M+H]⁺): While the carboxylic acid itself is not basic, the indole nitrogen can be protonated. This mode is also viable and can provide complementary information. The formation of other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also common in positive mode.[12]

  • Solvent System: A volatile solvent system compatible with ESI is required.[13] A mixture of methanol, acetonitrile, and/or high-purity water is standard. A small amount of an acid (like formic acid for positive mode) or a base (like ammonium hydroxide for negative mode) can be added to the solvent to promote the formation of the desired ions.

Protocol: ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14]

  • Working Solution: Dilute the stock solution significantly. A final concentration of 1-10 µg/mL is typical for ESI-MS. Take 10 µL of the stock solution and dilute it with 1 mL of the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]

  • Filtration: If any precipitation is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle.

  • Transfer: Transfer the final diluted sample to an appropriate autosampler vial.

Diagram: ESI-MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Conc. (1-10 µg/mL) stock->dilute transfer Transfer to MS Vial dilute->transfer inject Inject Sample into LC-MS System transfer->inject ionize Electrospray Ionization (ESI Source) inject->ionize analyze Mass Analysis (e.g., TOF, Orbitrap) ionize->analyze extract_ion Extract Ion Chromatogram analyze->extract_ion mass_spec Analyze Mass Spectrum extract_ion->mass_spec confirm Confirm Molecular Weight & Formula mass_spec->confirm report report confirm->report

Caption: Workflow for ESI-MS based molecular weight confirmation.

Data Acquisition & Interpretation

Instrumentation: An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). General Parameters:

  • Capillary Voltage: 2.5–4.5 kV[10]

  • Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.

  • Drying Gas (N₂): Temperature typically 300-350 °C.[15]

  • Mass Range: Scan from m/z 50 to 500.

Expected Mass Data:

Molecular Formula Monoisotopic Mass Ion Mode Adduct Expected Exact m/z
C₁₁H₈F₃NO₂243.0507Positive[M+H]⁺244.0580
Positive[M+Na]⁺266.0399
Negative[M-H]⁻242.0434

Data sourced from PubChem CID 54593552.[12]

Interpretation Insights:

  • High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of the theoretical value, which allows for the unambiguous confirmation of the elemental formula C₁₁H₈F₃NO₂.

  • The presence of a strong peak at m/z 242.0434 in negative mode is a powerful confirmation of the compound's identity and molecular weight.

Conclusion

The orthogonal application of multinuclear NMR spectroscopy and high-resolution mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. NMR confirms the intricate atomic connectivity and structural framework, while MS validates the molecular weight and elemental composition. Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data, a critical requirement for advancing research and development in chemistry and pharmacology.

References

  • Vertex AI Search. (2026). Search results for "5-Methyl-1H-Indole-2-Carboxylic Acid". Google Internal Search.
  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2-carboxamide derivatives. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PubMed Central. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 24, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. Retrieved January 24, 2026, from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 24, 2026, from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 24, 2026, from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Retrieved January 24, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

  • Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved January 24, 2026, from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 24, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 24, 2026, from [Link]

  • UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved January 24, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved January 24, 2026, from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved January 24, 2026, from [Link]

  • RWTH Publications. (n.d.). The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of ¹H-NMR spectra of the novel indole 12 under various conditions. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols: A Guide to In Vitro Assay Development for Novel 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Trifluoromethylated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives have been shown to possess a wide range of biological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[2][3][4] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity, often leading to improved potency.[5] This guide focuses on derivatives of "1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid," a class of compounds with significant potential for therapeutic development.

This document provides a comprehensive framework for the in vitro characterization of these novel indole derivatives. As a hypothetical yet plausible target, we will focus on a putative serine/threonine kinase, hereafter referred to as "Kinase X," which is implicated in a cancer signaling pathway. The following protocols are designed to establish a robust screening cascade to identify and characterize potent and selective inhibitors of Kinase X from a library of this compound derivatives.

The Assay Cascade: A Multi-Tiered Approach to Inhibitor Characterization

A successful in vitro assay strategy for drug discovery follows a logical progression from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays.[6] This cascade is designed to first identify "hits" that interact with the target, then confirm their mechanism of action and cellular activity, and finally assess their specificity and potential for off-target effects.

Assay_Cascade A Primary Screen: Biochemical Kinase Assay E Hit Identification (Potency - IC50) A->E Data Analysis B Secondary Screen: Cell-Based Target Engagement Assay C Tertiary Screen: Cellular Phenotypic & Cytotoxicity Assays B->C Further Characterization F Lead Optimization (Cellular Efficacy & Selectivity) C->F Candidate Selection D Compound Library of Indole Derivatives D->A Screening E->B Hit Confirmation

Figure 1: A tiered assay cascade for the identification and characterization of novel kinase inhibitors.

Part 1: Primary Screening - Biochemical Kinase Inhibition Assay

The primary screen aims to identify compounds that directly inhibit the enzymatic activity of Kinase X in a purified, cell-free system. A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction is a robust and high-throughput compatible method.[7]

Principle of the Assay

The assay quantifies the activity of Kinase X by measuring the depletion of ATP as it phosphorylates its substrate. A proprietary luciferase/luciferin system is then used to generate a luminescent signal that is inversely proportional to the kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

  • Recombinant full-length human Kinase X

  • Kinase X substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • This compound derivative library, dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the indole derivatives in DMSO.

    • Using an acoustic liquid handler, dispense 25-50 nL of each compound dilution into the assay plate.

    • For controls, dispense DMSO only (negative control, 100% kinase activity) and a known broad-spectrum kinase inhibitor like staurosporine (positive control, 0% kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing Kinase X and its substrate in kinase assay buffer.

    • Add 5 µL of the master mix to each well of the compound-plated assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare the ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for Kinase X to ensure sensitive detection of competitive inhibitors.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Criteria

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]

  • Normalization: Normalize the raw luminescence data using the positive and negative controls.

  • Curve Fitting: Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.

  • Hit Selection: Compounds with an IC50 value below a predetermined threshold (e.g., <10 µM) are considered "hits" and are advanced to secondary screening.[8]

ParameterDescriptionTypical Value for Hits
IC50 Concentration of inhibitor causing 50% reduction in enzyme activity.< 10 µM
Maximal Inhibition The highest percentage of inhibition achieved by the compound.> 80%
Hill Slope The steepness of the dose-response curve.~1

Table 1: Key parameters for evaluating primary screening data.

Part 2: Secondary Screening - Cell-Based Target Engagement Assay

A critical next step is to verify that the hits identified in the biochemical assay can engage Kinase X within a cellular context. A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein in living cells.

Principle of the Assay

This technology uses a NanoLuc® luciferase-tagged Kinase X and a fluorescently labeled tracer that binds to the active site of the kinase. When the tracer is bound to the tagged kinase, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. Test compounds that bind to the kinase will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding Kinase X-NanoLuc® fusion protein

  • Lipofectamine™ 3000 transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Nano-Glo® Live Cell Substrate

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.

    • Transfect the cells with the Kinase X-NanoLuc® plasmid using Lipofectamine™ 3000 according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Seed the cells into a white 96-well plate at an appropriate density.

    • Incubate for another 18-24 hours.

  • Compound Treatment and Signal Detection:

    • Prepare serial dilutions of the hit compounds.

    • Add the compounds to the cells, followed immediately by the NanoBRET™ Tracer.

    • Equilibrate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.

    • Add the substrate to the wells.

    • Read the donor (460 nm) and acceptor (610 nm) emission signals within 10 minutes using a BRET-capable plate reader.

Data Analysis

The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. This ratio is then used to determine the cellular IC50 for each compound, representing the concentration at which 50% of the tracer is displaced.

Part 3: Tertiary Assays - Cellular Phenotype and Cytotoxicity

After confirming target engagement in cells, it is essential to assess the functional consequences of inhibiting Kinase X and to evaluate the general cytotoxicity of the compounds.[9]

Cellular_Assays A Phospho-Substrate Western Blot D Functional Cellular Response A->D B Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) E General Cytotoxicity B->E C Confirmed Hits from Target Engagement Assay C->A Assess Target Inhibition C->B Assess Cellular Health

Figure 2: Workflow for assessing the cellular effects of hit compounds.

Protocol 1: Western Blot for Phospho-Substrate

This assay provides direct evidence of the compound's ability to inhibit the catalytic activity of Kinase X in cells by measuring the phosphorylation of a known downstream substrate.

Procedure:

  • Cell Treatment: Plate a relevant cancer cell line that expresses Kinase X and its substrate. Treat the cells with increasing concentrations of the hit compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the substrate and for the total amount of the substrate.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Protocol 2: Cytotoxicity Assay

Cytotoxicity assays are crucial to determine if the observed cellular phenotype is due to specific target inhibition or general toxicity.[10] The MTT assay is a classic colorimetric assay for assessing cell metabolic activity.[11]

Procedure:

  • Cell Plating and Treatment: Seed a cancer cell line and a non-cancerous control cell line in 96-well plates. After 24 hours, treat the cells with a range of concentrations of the hit compound for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the CC50 (50% cytotoxic concentration).

ParameterDescriptionDesired Outcome
Cellular IC50 Concentration for 50% inhibition of substrate phosphorylation.Correlates with biochemical IC50
CC50 Concentration for 50% reduction in cell viability.>10-fold higher than cellular IC50
Selectivity Index (SI) Ratio of CC50 to cellular IC50.High SI value indicates a good therapeutic window.

Table 2: Interpreting cellular assay data for lead prioritization.

Conclusion and Future Directions

This structured in vitro assay cascade provides a robust and efficient path for the identification and characterization of novel this compound derivatives as inhibitors of the hypothetical Kinase X. By systematically evaluating compounds through biochemical, target engagement, and cellular assays, researchers can confidently select promising lead candidates for further optimization and in vivo studies. The ultimate goal is to develop potent, selective, and non-toxic drug candidates with the potential to translate into effective therapies.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health.
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. OCL-Organic Chemistry Letters.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. National Institutes of Health.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation.
  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. MDPI.
  • Assay Guidance Manual. National Center for Biotechnology Information.
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • This compound. ChemScene.
  • Receptor Binding Assays. MilliporeSigma.
  • (PDF) Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. ResearchGate.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Enzyme inhibitor. Wikipedia.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.
  • The role of indole derivative in the growth of plants: A review. Frontiers.
  • How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. ACS Publications.
  • How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Wiley Online Library.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed.
  • Receptor-Ligand Binding Assays. Labome.
  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing).
  • Journal of Medicinal Chemistry. ACS Publications.

Sources

Application Notes and Protocols for 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Indole-2-Carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a quintessential privileged scaffold. Its inherent structural features, including a planar aromatic system, a hydrogen bond donor, and multiple sites for chemical modification, render it a versatile template for interacting with a wide array of biological targets. The strategic derivatization of the indole core has led to the discovery of numerous clinically significant drugs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific, highly functionalized indole derivative: 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid . While this molecule may serve as a potent agent in its own right, its primary utility lies in its role as a sophisticated building block for the synthesis of novel therapeutic agents. These notes will elucidate the rationale behind its design and provide actionable protocols for its application in drug discovery campaigns.

Molecular Architecture and Rationale for Use

The structure of this compound is a deliberate convergence of functionalities designed to optimize its drug-like properties. Let's dissect the contribution of each component:

  • Indole-2-carboxylic Acid Core: This core moiety is a well-established pharmacophore. The carboxylic acid at the 2-position can act as a key hydrogen bond donor and acceptor, or as a metal chelator, enabling strong interactions with the active sites of enzymes and receptors.[1][2] This feature is particularly prominent in its role as an inhibitor of HIV-1 integrase, where the carboxylate chelates essential magnesium ions in the enzyme's active site.[1][2]

  • 1-Methyl Group: The methylation of the indole nitrogen serves a dual purpose. Firstly, it removes the hydrogen bond donating capability of the indole nitrogen, which can be crucial for modulating selectivity towards a specific biological target. Secondly, it can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for indoles.

  • 5-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a widely employed substituent in medicinal chemistry for its profound impact on a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the electronics of the indole ring system, influencing its binding interactions. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking oxidative metabolism at the 5-position. It can also improve membrane permeability and bioavailability due to its lipophilic character.

The strategic combination of these three components makes this compound an excellent starting point for the development of novel inhibitors for a range of therapeutic targets.

Potential Therapeutic Applications and Target Classes

Based on the extensive research into indole-2-carboxylic acid derivatives, several high-potential therapeutic applications for compounds derived from this compound can be envisioned:

  • Antiviral Agents (HIV-1 Integrase Inhibitors): The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase.[1][2] Derivatives of the title compound can be synthesized to optimize interactions with the enzyme's active site, potentially leading to potent and selective inhibitors.

  • Anticancer Agents: Indole derivatives have shown promise as antiproliferative agents targeting various kinases and other cancer-related proteins.[3] The 5-trifluoromethyl group can enhance the potency and selectivity of these interactions.

  • Anti-inflammatory Agents: The trifluoromethyl group is a feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored for their potential to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Experimental Protocols

General Synthetic Protocol: Amide Coupling for Library Generation

The carboxylic acid moiety of this compound is a prime handle for synthetic elaboration. Amide coupling is a robust and versatile reaction to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize a library of N-substituted amides of this compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 1-methyl-5-(trifluoromethyl)- 1H-indole-2-carboxylic acid Mix Combine Reactants under Inert Atmosphere Start->Mix Amine Primary or Secondary Amine (R1R2NH) Amine->Mix Solvent Anhydrous DMF or DCM Solvent->Mix Coupling Coupling Agent (e.g., HATU, HOBt) Coupling->Mix Base Base (e.g., DIPEA) Base->Mix Stir Stir at Room Temperature (2-24 h) Mix->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product N-substituted amide derivative Purify->Product

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: To the solution, add the desired amine (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Biological Assay Protocol: In Vitro HIV-1 Integrase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized derivatives against HIV-1 integrase.

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against HIV-1 integrase strand transfer activity.

Assay Principle: This is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection Compounds Prepare Serial Dilutions of Test Compounds Incubate_CE Pre-incubate Compound and Enzyme Compounds->Incubate_CE Enzyme Prepare HIV-1 Integrase Solution Enzyme->Incubate_CE Substrate Prepare Labeled DNA Substrate Mix Add_Substrate Add DNA Substrate to Initiate Reaction Substrate->Add_Substrate Incubate_CE->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop Stop Reaction Incubate_Reaction->Stop Read Read Fluorescence on a Plate Reader Stop->Read Data Calculate % Inhibition and IC50 Read->Data

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorescently labeled donor and target DNA substrates

  • Assay buffer (containing MgCl2)

  • Test compounds and a known inhibitor (e.g., Raltegravir) as a positive control

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Enzyme Addition: Add the HIV-1 integrase solution to all wells.

  • Pre-incubation: Pre-incubate the plate at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the DNA substrate mix to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS Number 1257092-36-6
Appearance White to off-white solid
Purity ≥97%
Solubility Soluble in DMSO and methanol

Table 2: Hypothetical SAR Data for a Library of Amide Derivatives

Compound IDR1R2HIV-1 Integrase IC50 (µM)
Lead HH>50
Derivative 1 HBenzyl15.2
Derivative 2 H4-Fluorobenzyl8.7
Derivative 3 HCyclohexyl22.5
Derivative 4 MethylBenzyl35.1
Raltegravir --0.007

Note: The data in Table 2 is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a proven pharmacophore with strategically placed functional groups for modulating physicochemical properties makes it an ideal starting point for the synthesis of novel therapeutic agents. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound and its derivatives in their own drug discovery programs.

References

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Sharma, P., & Kumar, V. (2022). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents.
  • Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Abdel-Maksoud, M. S., et al. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yields and purity.

Introduction: Navigating the Synthesis

The synthesis of this compound is a sequential process that, while based on established organic chemistry principles, presents unique challenges due to the electronic properties of the trifluoromethyl group. This potent electron-withdrawing substituent significantly influences the reactivity of the indole ring system at each synthetic step. This guide will dissect the probable three-stage synthetic route, offering troubleshooting advice and frequently asked questions (FAQs) to ensure a successful outcome.

The likely synthetic pathway is as follows:

  • Fischer Indole Synthesis: Formation of the core indole structure, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, from 4-(trifluoromethyl)phenylhydrazine and an ethyl pyruvate derivative.

  • N-Methylation: Introduction of the methyl group onto the indole nitrogen.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow 4-(Trifluoromethyl)phenylhydrazine 4-(Trifluoromethyl)phenylhydrazine Fischer_Indole_Synthesis Stage 1: Fischer Indole Synthesis 4-(Trifluoromethyl)phenylhydrazine->Fischer_Indole_Synthesis Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Fischer_Indole_Synthesis Indole_Ester Ethyl 5-(trifluoromethyl) -1H-indole-2-carboxylate Fischer_Indole_Synthesis->Indole_Ester N_Methylation Stage 2: N-Methylation Indole_Ester->N_Methylation Methylated_Ester Ethyl 1-methyl-5-(trifluoromethyl) -1H-indole-2-carboxylate N_Methylation->Methylated_Ester Saponification Stage 3: Saponification Methylated_Ester->Saponification Final_Product 1-methyl-5-(trifluoromethyl) -1H-indole-2-carboxylic acid Saponification->Final_Product

Caption: Synthetic workflow for this compound.

Stage 1: Fischer Indole Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust method for forming the indole core. However, the presence of the electron-withdrawing trifluoromethyl group on the phenylhydrazine precursor can impact the reaction's efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis yield low?

A1: Low yields in this specific Fischer indole synthesis can often be attributed to several factors influenced by the electron-deficient nature of the starting material:

  • Inefficient Hydrazone Formation: The initial condensation between 4-(trifluoromethyl)phenylhydrazine and ethyl pyruvate to form the hydrazone can be sluggish.

  • Difficult Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization can be disfavored due to the electron-withdrawing trifluoromethyl group, which destabilizes the electron-rich transition state required for the rearrangement.[2]

  • Side Reactions: Under harsh acidic conditions, side reactions such as tar formation or decomposition of the starting materials can occur.

Q2: What are the optimal reaction conditions for this specific Fischer indole synthesis?

A2: Given the challenges, a careful selection of the acid catalyst and reaction temperature is crucial. While various Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid are often effective for sterically demanding or electron-deficient substrates.[3] It is advisable to start with milder conditions and gradually increase the temperature and/or acid strength.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low conversion of starting materials Inefficient hydrazone formation or sluggish cyclization.Ensure anhydrous conditions. Consider pre-forming the hydrazone before adding the cyclization catalyst. Increase the reaction temperature in increments of 10°C, monitoring by TLC.
Formation of multiple unidentified byproducts Decomposition of starting materials or side reactions under harsh conditions.Use a milder acid catalyst initially (e.g., acetic acid with a catalytic amount of a stronger acid). If using PPA, ensure the temperature does not exceed the recommended range (typically 100-120°C).[3]
Product is a dark, tarry material Excessive heat or overly strong acidic conditions leading to polymerization.Reduce the reaction temperature. Consider using a two-step protocol where the hydrazone is isolated and purified before cyclization.
Experimental Protocol: Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.1 eq) and ethyl pyruvate (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[3]

  • Indole Cyclization:

    • To a stirred mixture of glacial acetic acid and concentrated sulfuric acid at 0°C, add the dried hydrazone from the previous step in portions.

    • Allow the reaction mixture to warm to room temperature and then heat at 90-100°C for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

Stage 2: N-Methylation of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

The N-methylation of the indole nitrogen is a critical step. The electron-withdrawing trifluoromethyl group increases the acidity of the N-H proton, which can facilitate deprotonation but also introduces the risk of side reactions if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete N-methylation. What could be the issue?

A1: Incomplete methylation is often due to an insufficiently strong base or a less reactive methylating agent. The increased acidity of the indole N-H requires a strong base to achieve complete deprotonation.

Q2: Are there any common side reactions during N-methylation?

A2: Yes, two common side reactions are:

  • Ester Hydrolysis: If the reaction conditions are not strictly anhydrous, the strong base can hydrolyze the ethyl ester to the corresponding carboxylate.

  • C-Alkylation: While less common for N-methylation, there is a possibility of C3-alkylation, especially if the nitrogen is sterically hindered or if the reaction is run for an extended period.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low conversion to the N-methylated product Insufficiently strong base or inactive methylating agent.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the methylating agent (e.g., methyl iodide) is fresh.
Presence of the carboxylic acid byproduct Hydrolysis of the ester by the base.Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry all glassware thoroughly.
Formation of an isomeric byproduct Potential C3-alkylation.Use a less sterically demanding methylating agent if possible. Keep the reaction temperature low and monitor the reaction closely to avoid prolonged reaction times.
Experimental Protocol: N-Methylation
  • To a solution of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Stage 3: Saponification of Ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group can make the ester more susceptible to hydrolysis, but care must be taken to avoid harsh conditions that could lead to decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My saponification reaction is not going to completion. What should I do?

A1: Incomplete saponification can result from insufficient base, a short reaction time, or low temperature. Increasing the amount of base (e.g., LiOH or KOH), extending the reaction time, or gently heating the reaction mixture can drive the reaction to completion.

Q2: I am losing my product during workup. What is the likely cause?

A2: The product is a carboxylic acid, which will be in its carboxylate salt form in the basic reaction mixture. It is crucial to acidify the aqueous layer to a pH of around 1-2 to precipitate the carboxylic acid before extraction.[4]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete hydrolysis of the ester Insufficient base, time, or temperature.Increase the equivalents of base (LiOH or KOH). Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C), monitoring by TLC.
Low isolated yield after extraction Product remaining in the aqueous layer as the carboxylate salt.After the reaction, ensure the aqueous layer is acidified to pH 1-2 with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid before extraction.[4]
Evidence of decarboxylation (e.g., by NMR or MS) Harsh reaction conditions (high temperature or prolonged heating).Use milder conditions. Lithium hydroxide is often a good choice for saponification as it can be effective at lower temperatures. Avoid prolonged heating.
Experimental Protocol: Saponification
  • Dissolve the ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of potassium hydroxide (KOH) or lithium hydroxide (LiOH) (e.g., 3-5 equivalents).

  • Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the product.

Purification and Characterization

Purification of the final product and intermediates is typically achieved by column chromatography on silica gel. For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for obtaining high purity material.

Characterization should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Conclusion

The synthesis of this compound requires careful consideration of the electronic effects of the trifluoromethyl group at each stage. By anticipating the potential challenges and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their synthesis.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxyl
  • Ethyl 5-(trifluoromethyl)
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • (PDF) Fischer Indole Synthesis.
  • 1257092-36-6|this compound. BLDpharm.
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Why Do Some Fischer Indoliz
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Photoredox-Catalyzed Intermolecular Hydroalkylative Dearomatization of Electron-Deficient Indole Derivatives.
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. PubMed.
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers (RSC Publishing).
  • Why Do Some Fischer Indoliz
  • Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
  • 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.
  • The Fischer Indole Synthesis. SciSpace.
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene.
  • Expt-7 The Fischer Indole Synthesis New | PDF. Scribd.
  • Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5. Benchchem.

Sources

Technical Support Center: Achieving High Purity of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Understanding the Synthetic Landscape: A Plausible Route and Potential Impurities

A common synthetic route to this compound involves a multi-step process, which can introduce various impurities. A plausible pathway is outlined below:

Synthetic_Pathway cluster_impurities Potential Impurities A Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate C Ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate A->C N-methylation B Methylating Agent (e.g., Dimethyl Carbonate) + Base E This compound (Crude) C->E Hydrolysis D Base Hydrolysis (e.g., aq. KOH) G Pure Product E->G Recrystallization &/or Chromatography F Purification I1 Unreacted Starting Ester I2 N-demethylated precursor I3 Over-methylated byproducts I4 Side-reaction products

Figure 1: Plausible synthetic route and potential impurity sources.

This pathway highlights critical stages where impurities can arise, primarily from incomplete reactions or side reactions.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A persistent color in your product often indicates the presence of trace impurities, which can include starting materials, byproducts from the indole synthesis, or degradation products.[1]

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. The charcoal will adsorb many colored impurities.

    • Solvent Selection: Ensure you are using an appropriate recrystallization solvent. For indole-2-carboxylic acids, ethanol is a common choice.[1] However, experimenting with other solvents like toluene or mixed solvent systems (e.g., ethanol/water, toluene/petroleum ether) may be beneficial.[2]

    • Chromatography: If recrystallization is insufficient, column chromatography is recommended. A silica gel column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane or pentane, can effectively separate colored impurities.[3]

Q2: My NMR spectrum shows the presence of the ethyl ester precursor. How can I ensure complete hydrolysis?

A2: Incomplete hydrolysis is a common issue. To drive the reaction to completion, consider the following:

  • Troubleshooting:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing for an extended period (e.g., 1-2 hours or more) is often necessary.[4]

    • Excess Base: Use a larger excess of the base (e.g., potassium hydroxide).[4]

    • Solvent System: Ensure your solvent system facilitates the reaction. A mixture of an alcohol (like ethanol) and water is typically effective for ester hydrolysis.[4]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

Q3: I am struggling to induce crystallization of my product. What steps can I take?

A3: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the use of a suboptimal solvent.

  • Troubleshooting:

    • Solvent System Optimization: Experiment with different recrystallization solvents. A good solvent will dissolve the compound when hot but not when cold. For carboxylic acids, polar solvents like ethanol or acetic acid, or mixtures like toluene/petroleum ether, are often effective.[2]

    • Seeding: Introduce a seed crystal of pure product to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of oils or very small crystals that trap impurities.

    • Acid-Base Purification: As a last resort for stubborn purifications, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then collected by filtration.[5]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting the right solvent system.

Protocol for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath. A suitable solvent will dissolve the solid upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

Solvent/System Polarity Comments
EthanolPolarOften a good starting point for indole-2-carboxylic acids.[1]
TolueneNon-polarCan be effective for aromatic compounds.
Ethyl Acetate/HexaneMediumA common mixed solvent system for column chromatography that can also be adapted for recrystallization.
ChloroformNon-polarHas been used for recrystallizing similar indole derivatives.[3]
Guide 2: Effective Column Chromatography

For challenging purifications, column chromatography is the method of choice. For carboxylic acids, special considerations are necessary to prevent streaking on the TLC plate and poor separation on the column.

Chromatography_Workflow A Dissolve crude product in a minimal amount of solvent D Load the sample onto the column A->D B Prepare silica gel slurry in the initial mobile phase C Pack the column B->C C->D E Elute with the mobile phase, gradually increasing polarity D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions and evaporate solvent G->H

Figure 2: General workflow for column chromatography.

Protocol for Column Chromatography of Carboxylic Acids:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection:

    • Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.

    • To prevent streaking , add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This ensures the carboxylic acid remains in its protonated, less polar form.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.

  • Elution and Collection: Elute the column with the chosen mobile phase, collecting fractions. Monitor the separation using TLC.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard choice for most organic purifications.
Mobile Phase Hexane/Ethyl Acetate or Pentane/Ethyl Acetate with 0.1-1% Acetic AcidThe non-polar/polar mixture allows for gradient elution. The added acid suppresses the deprotonation of the carboxylic acid, leading to better peak shape and separation.
Detection UV light (254 nm) and/or stainingIndole derivatives are typically UV active.

Analytical Methods for Purity Assessment

To confirm the purity of your final product, a combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample. A single spot is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid) is a good starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

By systematically applying these troubleshooting strategies and analytical methods, you can effectively address the challenges associated with the purification of this compound and achieve the high level of purity required for your research and development endeavors.

References

  • Gao, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. Available at: [Link]

  • Crochet, A., et al. (2013). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o258. Available at: [Link]

  • Macor, J. E., et al. (2001). Practical Syntheses of 5-Trifluoromethyl-1H-indoles. Synthetic Communications, 31(12), 1845-1851. Available at: [Link]

  • Shavnya, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436-7441. Available at: [Link]

  • Johnson, W. S., et al. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 477. Available at: [Link]

  • Henan Yuchen Pharmaceutical Co., Ltd. (2016). Refinement method of indole-2-carboxylic acid. CN106008311A.
  • Belletire, J. L., & Büchi, G. (1977). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 56, 72. Available at: [Link]

  • Kumar, P., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 50(8), 735-741. Available at: [Link]

  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. Available at: [Link]

  • Oravec, M., et al. (2016). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Letters in Drug Design & Discovery, 13(5), 415-426. Available at: [Link]

  • Wang, X., et al. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 32(1), 126-131. Available at: [Link]

  • Wang, Y., et al. (2020). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 5(5), x200593. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • Papagni, A., et al. (2004). Process for the purification of aromatic carboxylic acids. US6833472B2.
  • Reddy, M. P., et al. (2005). N-alkylation of indole derivatives. US7067676B2.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Kumar, P., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science, 50(8), 735–741. Available at: [Link]

  • FoolishChemist. (2019, April 18). Isolation of a Carboxylic acid. Reddit. Available at: [Link]

  • FalconX88. (2016, November 8). Column chromatography of carboxylic acids? Reddit. Available at: [Link]

  • Chen, F., & Tadayoni, B. M. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 4(5), 336-338. Available at: [Link]

  • Kruse, L. I. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. US4535168A.

Sources

Technical Support Center: Addressing Poor Solubility of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of poor aqueous solubility with this class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound series stems from a combination of its molecular features:

  • Aromatic Indole Core: The planar, aromatic indole ring system is inherently hydrophobic, leading to unfavorable interactions with water.

  • Trifluoromethyl (-CF3) Group: The trifluoromethyl group is highly lipophilic (fat-loving), significantly increasing the molecule's overall hydrophobicity and reducing its affinity for aqueous media.[1][2] The strong carbon-fluorine bonds also contribute to a stable, low-energy crystalline state that is difficult to dissolve.[1]

  • Carboxylic Acid Group: While the carboxylic acid group can ionize to a negatively charged carboxylate, its contribution to overall solubility is limited in its protonated (uncharged) form at acidic pH.

These factors result in a molecule with a high propensity to self-associate and form a stable crystal lattice, which requires significant energy to disrupt for dissolution to occur.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a frequent cause of inconsistent and unreliable data in biological assays. If your compound precipitates out of the assay medium, the actual concentration exposed to the biological target will be lower and more variable than the nominal concentration. This can lead to:

  • Underestimation of potency (e.g., higher IC50 values).

  • Poor reproducibility between experiments.

  • Formation of compound aggregates that can lead to non-specific activity or toxicity.

It is crucial to ensure your compound is fully dissolved at the tested concentrations in your specific assay buffer.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

This section provides a systematic approach to improving the solubility of your this compound derivatives.

Initial Assessment: Understanding Your Compound's Properties

Before attempting to improve solubility, it's essential to characterize your compound.

Key Physicochemical Parameters:

ParameterImportance
pKa Determines the pH at which the carboxylic acid group ionizes. Solubility dramatically increases at pH > pKa.
LogP/LogD A measure of lipophilicity. High values indicate poor aqueous solubility.
Melting Point High melting points can indicate a stable crystal lattice that is difficult to dissolve.
Solid Form Amorphous forms are generally more soluble than crystalline forms.[3][4][5]

A search for the specific properties of this compound reveals a calculated LogP of approximately 2.9.[6]

Solubility Enhancement Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with your compound.

Solubility_Workflow Start Start: Poorly Soluble Compound pH_Adjustment 1. pH Adjustment Start->pH_Adjustment Initial Approach Salt_Formation 2. Salt Formation pH_Adjustment->Salt_Formation If pH adjustment is not sufficient or practical Success Solubility Achieved pH_Adjustment->Success Co_Solvents 3. Co-solvents Salt_Formation->Co_Solvents If a solid form is not desired or feasible Salt_Formation->Success Cyclodextrins 4. Cyclodextrins Co_Solvents->Cyclodextrins If co-solvents interfere with the assay Co_Solvents->Success ASD 5. Amorphous Solid Dispersions (Advanced) Cyclodextrins->ASD For significant solubility enhancement Cyclodextrins->Success ASD->Success Failure Consult Formulation Specialist ASD->Failure

Caption: A stepwise approach to improving compound solubility.

Detailed Protocols and Methodologies

Method 1: pH Adjustment

The solubility of carboxylic acids is highly dependent on pH.[7][8][9] By increasing the pH of the solution above the compound's pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[10][11]

Protocol for Determining pH-Solubility Profile:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, borate buffers).

  • Add excess compound: Add an excess of your solid compound to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Determine concentration: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[12][13]

  • Plot data: Plot solubility (e.g., in µg/mL or µM) versus pH.

Troubleshooting:

  • Precipitation upon addition to assay media: If your stock solution is at a high pH and the assay media is at a lower pH, the compound may precipitate. Prepare the stock at a concentration that remains soluble upon dilution into the final assay buffer.

  • pH sensitivity of the assay: Ensure that the required pH for solubility does not negatively impact your biological assay.

Method 2: Salt Formation

Creating a solid salt form of your carboxylic acid can significantly improve its dissolution rate and apparent solubility.[14][15][16][17] Common counterions for acidic drugs include sodium (Na+), potassium (K+), and calcium (Ca2+).[16]

Screening for Optimal Salt Formers:

CounterionBaseComments
SodiumSodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO3)Commonly used, generally provides good solubility enhancement.[10][16]
PotassiumPotassium Hydroxide (KOH)Similar to sodium, a good alternative.[16]
TromethamineTris(hydroxymethyl)aminomethaneAn organic amine that can form stable, soluble salts.
MeglumineN-methyl-D-glucamineAn amino sugar used to form highly water-soluble salts.

Workflow for Salt Formation Screening:

Salt_Formation_Workflow Start Parent Compound (Carboxylic Acid) Dissolve Dissolve in suitable organic solvent (e.g., EtOH, Acetone) Start->Dissolve Add_Base Add equimolar amount of base Dissolve->Add_Base Isolate Isolate solid by evaporation or anti-solvent addition Add_Base->Isolate Characterize Characterize solid: - Solubility - Stability - Physical Form Isolate->Characterize

Caption: A general workflow for preparing and evaluating different salt forms.

Method 3: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[18][19][20][21][22]

Commonly Used Co-solvents:

Co-solventProperties & Considerations
Dimethyl Sulfoxide (DMSO) A powerful solvent for many organic compounds. Can be toxic to some cell lines at higher concentrations.[12]
Ethanol A less toxic option, but may not be as effective as DMSO.[21]
Polyethylene Glycol (PEG 300/400) Low toxicity, often used in formulations. Can be viscous.[20]
Propylene Glycol (PG) Another low-toxicity option commonly used in pharmaceutical formulations.[21]

Protocol for Co-solvent Screening:

  • Prepare stock solutions: Dissolve your compound in 100% of each co-solvent at a high concentration (e.g., 10-50 mM).

  • Serial dilutions: Serially dilute the stock solutions in your aqueous buffer.

  • Observe for precipitation: Visually inspect for any cloudiness or precipitation at each dilution. Use of a nephelometer or turbidimeter can provide quantitative data.[23][24]

  • Determine maximum soluble concentration: The highest concentration that remains clear is the approximate solubility in that co-solvent/water mixture.

Troubleshooting:

  • Compound "crashing out": Rapid precipitation upon dilution. To mitigate this, add the co-solvent stock solution to the aqueous buffer slowly while vortexing.

  • Co-solvent effects on the assay: Always run a vehicle control (buffer with the same percentage of co-solvent but no compound) to ensure the co-solvent itself does not affect the experimental results.

Method 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can encapsulate poorly soluble molecules, like your indole derivative, forming an inclusion complex that is more water-soluble.[25][26][27][28]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[29]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can improve the solubility of ionizable compounds.[29]

Protocol for Using Cyclodextrins:

  • Prepare cyclodextrin solutions: Prepare a range of concentrations of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.

  • Add excess compound: Add an excess of your solid compound to each cyclodextrin solution.

  • Equilibrate and analyze: Follow steps 3-5 from the "Protocol for Determining pH-Solubility Profile."

  • Plot phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex.

Method 5: Amorphous Solid Dispersions (Advanced Technique)

For very challenging compounds, creating an amorphous solid dispersion (ASD) can dramatically increase solubility.[3][30][31] In an ASD, the compound is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[4] This high-energy state has a much greater apparent solubility than the stable crystalline form.[4][31]

Common Polymers for ASD:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

Preparation Methods:

  • Spray drying: A solution of the compound and polymer is rapidly dried by spraying into a hot gas stream.[32]

  • Hot-melt extrusion: The compound and polymer are mixed and heated until molten, then extruded and cooled.

  • Freeze-drying (Lyophilization): A solution of the compound and polymer is frozen and then the solvent is removed by sublimation under vacuum.[32]

The development of an ASD is a complex process and often requires specialized equipment and expertise. It is typically employed in later stages of drug development.

References

  • Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed.
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Solubilization of substituted indole compounds by beta-cyclodextrin in w
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Improving API Solubility by Salt and Cocrystal Form
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • This compound. ChemScene.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Compound solubility measurements for early drug discovery.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Rel
  • 2.
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • pH‐solubility profiles of organic carboxylic acids and their salts (1978). SciSpace.
  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis.
  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • WO1993021153A1 - Indole-2-carboxylic acid derivatives.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Delivery of Poorly Soluble Compounds by Amorphous Solid Dispersions.
  • Advances in the Development of Trifluoromethoxyl
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. ACS Omega.
  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Ethyl 5-(trifluoromethyl)
  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups M
  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

Sources

Technical Support Center: Overcoming Challenges in the Purification of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of indole-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. Drawing from extensive laboratory experience and established chemical principles, this resource aims to be your go-to guide for achieving high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions regarding the purification of indole-2-carboxamides.

Q1: What are the most common methods for purifying indole-2-carboxamides?

The two most prevalent and effective methods for the purification of indole-2-carboxamides are flash column chromatography and recrystallization.[1][2] The choice between these two techniques often depends on the physical state of the crude product (solid vs. oil), the nature of the impurities, and the desired final purity.

Q2: My crude product is a sticky oil. How can I purify it?

Oily products are common and are best purified by flash column chromatography.[3] If the oil is highly viscous, you can dissolve it in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) before loading it onto the column.[4] In some cases, an oil can be induced to crystallize by trituration with a non-polar solvent like hexane or by dissolving it in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product.

Q3: What are the typical impurities I should expect in my crude indole-2-carboxamide?

Common impurities include:

  • Unreacted starting materials: Indole-2-carboxylic acid and the corresponding amine.

  • Coupling agent byproducts: For example, dicyclohexylurea (DCU) if using DCC, or water-soluble byproducts if using EDC.[5]

  • Side-products from the indole synthesis: If you synthesized the indole core, for instance, via a Fischer indole synthesis, you might have byproducts from that reaction.[6][7]

  • Excess reagents: Such as bases (e.g., DIPEA, triethylamine) used in the coupling reaction.

Q4: How can I remove the urea byproduct from a DCC coupling reaction?

Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents. A significant portion of it can often be removed by filtration of the reaction mixture (if a solvent like dichloromethane is used).[5] Any remaining DCU can typically be separated from the desired product during flash column chromatography.

Q5: My indole-2-carboxamide has very low solubility. How can I purify it?

Low solubility can be a significant challenge. For flash chromatography, you may need to use a stronger, more polar solvent system or a different stationary phase like alumina.[2] For recrystallization, finding a suitable solvent is key. You might need to screen a variety of solvents or use a mixed-solvent system.[8][9] In some cases, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for highly polar compounds that are difficult to purify by traditional methods.[10][11][12]

General Purification Workflow

A systematic approach is crucial for the successful purification of indole-2-carboxamides. The following workflow outlines the key steps from post-reaction work-up to obtaining the final, pure product.

G cluster_0 Post-Reaction Work-up cluster_1 Crude Product Analysis cluster_2 Purification Strategy cluster_3 Final Product Characterization Aqueous Wash Aqueous Wash (e.g., NaHCO3, NH4Cl, Brine) Drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) Aqueous Wash->Drying Solvent Removal Solvent Removal (Rotary Evaporation) Drying->Solvent Removal TLC/LC-MS TLC / LC-MS Analysis Solvent Removal->TLC/LC-MS NMR 1H NMR (optional) TLC/LC-MS->NMR Decision Solid or Oil? NMR->Decision Chromatography Flash Column Chromatography Decision->Chromatography Oil Recrystallization Recrystallization Decision->Recrystallization Solid Purity Check Purity Check (TLC, LC-MS, NMR) Chromatography->Purity Check Recrystallization->Purity Check Characterization Full Characterization (NMR, MS, etc.) Purity Check->Characterization

Caption: General workflow for the purification of indole-2-carboxamides.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of your indole-2-carboxamide.

Problem 1: Difficulty in Removing Coupling Reagent Byproducts

Scenario: You've run your amide coupling reaction using EDC/HOBt and after work-up, you still see impurities related to these reagents in your NMR spectrum.

Causality: EDC and its urea byproduct are water-soluble, as is HOBt.[5] However, if the aqueous washes during the work-up are not efficient, or if your product has some water solubility and is extracted back into the organic layer along with these impurities, they can persist.

Troubleshooting Steps:

  • Optimize the Aqueous Work-up:

    • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate and extract any remaining amine starting material and basic byproducts.

    • Basic Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted indole-2-carboxylic acid and HOBt.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and break up emulsions.

  • Solvent Choice for Extraction: Ensure you are using a suitable organic solvent for your extraction that has low water miscibility, such as ethyl acetate or dichloromethane.

  • Scavenger Resins: For particularly stubborn cases, consider using scavenger resins.[13] These are solid-supported reagents that react with and remove specific types of impurities.

    • For excess amine: An isocyanate or aldehyde resin can be used to scavenge primary and secondary amines.[14]

    • For excess carboxylic acid: A basic resin (e.g., an amine-functionalized resin) can be used.

Problem 2: The Product "Oils Out" During Recrystallization

Scenario: You've dissolved your crude solid in a hot solvent, and upon cooling, instead of forming crystals, it separates as an oil.

Causality: "Oiling out" occurs when the solute is not soluble enough in the cold solvent to remain in solution, but the temperature is still above the melting point of the solute.[8] This is common for compounds with lower melting points or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often leads to oiling out.[8]

  • Add More Solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly again.[8]

  • Change the Solvent System:

    • Single Solvent: Try a less polar solvent. Sometimes, a solvent that is "too good" at dissolving the compound can lead to oiling out.

    • Mixed Solvents: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Reheat to get a clear solution and then cool slowly. A common and often effective mixture for amides is ethanol/water or diethyl ether-methanol.[9][15]

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[8]

Problem 3: Poor Separation During Flash Column Chromatography

Scenario: Your product co-elutes with an impurity, or you observe significant tailing of your product spot on the column.

Causality: Poor separation can be due to an inappropriate solvent system, overloading the column, or interactions between your compound and the silica gel. Tailing is often a sign of a compound being too polar for the chosen solvent system or interacting strongly with the acidic silica gel.[1]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, carefully select a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.3. The impurity should have a significantly different Rf value.

    • Solvent Polarity: If your compound is tailing, the eluent may not be polar enough. Try increasing the percentage of the polar solvent in your mobile phase.[2] Common solvent systems for indole-2-carboxamides include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5][8]

    • Mixed Solvent Systems: Sometimes, a three-component solvent system can improve separation. For example, adding a small amount of a third solvent like methanol to a hexane/ethyl acetate mixture can sometimes sharpen the bands.

  • Column Loading:

    • Dry Loading: If your compound has low solubility in the mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the resulting powder onto the top of your column.[4] This often results in sharper bands and better separation.

    • Avoid Overloading: Do not load too much crude material onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Modify the Stationary Phase:

    • Deactivate Silica: If your compound is acid-sensitive and decomposing on the column, you can deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%).[4]

    • Alternative Stationary Phases: For very polar compounds, consider using a different stationary phase such as alumina or a bonded phase like diol.[10]

Troubleshooting Decision Tree

The following diagram provides a step-by-step guide to troubleshooting common purification challenges.

G start Crude Product is_solid Is it a solid? start->is_solid is_oily Is it an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Chromatography is_oily->chromatography Yes oils_out Does it oil out? recrystallize->oils_out poor_separation Poor separation? chromatography->poor_separation success Pure Product oils_out->success No troubleshoot_recrystallization Troubleshoot Recrystallization: - Slower cooling - Add more solvent - Change solvent system - Scratch/seed oils_out->troubleshoot_recrystallization Yes poor_separation->success No troubleshoot_chromatography Troubleshoot Chromatography: - Optimize solvent system (TLC) - Dry loading - Check column loading - Deactivate silica/change stationary phase poor_separation->troubleshoot_chromatography Yes troubleshoot_recrystallization->recrystallize troubleshoot_chromatography->chromatography

Caption: Decision tree for troubleshooting the purification of indole-2-carboxamides.

Data Summary Table

The following table summarizes common solvent systems used for the flash chromatography of indole-2-carboxamides, as reported in the literature. The optimal system for your specific compound will need to be determined by TLC analysis.

Solvent System (v/v)Typical ApplicationsReference(s)
Hexane / Ethyl AcetateFor less polar indole-2-carboxamides.[8]
Dichloromethane / MethanolA more polar system for compounds with lower Rf in Hex/EtOAc.[8]
Chloroform / MethanolSimilar polarity to DCM/MeOH, can offer different selectivity.[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system that provides an Rf of ~0.2-0.3 for your target compound and good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column (typically 50-100 times the mass of crude material to the mass of silica).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[1] An ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

References

  • Masterson, D. S. (n.d.). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (1999). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 40(43), 7665-7669. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Lu, D., Kendall, D. A., & Ahn, K. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS chemical neuroscience, 7(10), 1446–1460. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Biotage. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 758-767. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Göktaş, O., et al. (2007). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 481-486. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Romanelli, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(21), 6489. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Khatri, V., et al. (2013). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 11(26), 4348-4354. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing, 11(3), 38-43. Retrieved from [Link]

  • Marsh, A., Carlisle, S. J., & Smith, S. C. (1998). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 39(42), 7849-7852. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Lab Manager. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5245. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Why Do Some Fischer Indolizations Fail?. Organic letters, 9(10), 1887–1890. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 1257092-36-6).[1] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, scale-up considerations, and robust troubleshooting advice based on established chemical principles and field-proven insights.

Synthesis Pathway Overview

The most reliable and scalable route to the target molecule involves a multi-step sequence beginning with the formation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by a Fischer indole synthesis to construct the core heterocyclic scaffold.[2][3] Subsequent N-methylation and ester hydrolysis yield the final product. This pathway is chosen for its use of readily available starting materials and its well-documented, robust nature, making it amenable to scale-up.

Synthesis_Workflow SM Starting Materials: 4-(Trifluoromethyl)aniline Ethyl 2-methylacetoacetate Diazonium Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) SM->Diazonium JappKlingemann Japp-Klingemann Reaction (NaOAc, EtOH/H₂O) Diazonium->JappKlingemann Hydrazone Intermediate: Ethyl 2-((4-(trifluoromethyl)phenyl)hydrazono)propanoate JappKlingemann->Hydrazone FischerIndole Fischer Indole Synthesis (Polyphosphoric Acid, 80-100 °C) Hydrazone->FischerIndole IndoleEster Intermediate: Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate FischerIndole->IndoleEster NMethylation N-Methylation (CH₃I, K₂CO₃, Acetone) IndoleEster->NMethylation MethylatedEster Intermediate: Ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate NMethylation->MethylatedEster Hydrolysis Ester Hydrolysis (Saponification) (LiOH, THF/H₂O) MethylatedEster->Hydrolysis Purification Purification & Isolation (Crystallization) Hydrolysis->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and rationales for each step.

Protocol 1: Japp-Klingemann Reaction to form Hydrazone Intermediate

The Japp-Klingemann reaction is a classic method for forming arylhydrazones from diazonium salts and active methylene compounds.[2][4]

Step-by-Step Methodology:

  • Diazotization: In a jacketed reactor, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a 3M HCl solution (4.0 eq). Cool the mixture to 0-5 °C using a chiller. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes at this temperature. Rationale: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Coupling: In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a 1:1 mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the β-ketoester solution over 1-2 hours. A yellow-orange solid should precipitate. Rationale: The slow addition rate and controlled temperature are crucial for maximizing yield and minimizing the formation of tarry byproducts.

  • Work-up: Stir the resulting slurry at 0-5 °C for an additional hour, then allow it to warm to room temperature. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting yellow solid (ethyl 2-((4-(trifluoromethyl)phenyl)hydrazono)propanoate) under vacuum at 40-50 °C. The product is typically used in the next step without further purification.

Protocol 2: Fischer Indole Synthesis

This acid-catalyzed cyclization of the arylhydrazone is the key step in forming the indole ring.[5][6] Polyphosphoric acid (PPA) is an effective catalyst for this transformation, acting as both an acid and a dehydrating agent.

Step-by-Step Methodology:

  • Reaction Setup: Charge the jacketed reactor with polyphosphoric acid (10x weight of hydrazone). Heat the PPA to 70-80 °C with vigorous mechanical stirring.

  • Addition: Add the dried hydrazone from the previous step in portions over 30-45 minutes. An exotherm will be observed; control the addition rate to maintain the internal temperature below 100 °C. Rationale: Portion-wise addition is a critical safety and quality measure at scale to control the exotherm and prevent runaway reactions or excessive byproduct formation.

  • Cyclization: After the addition is complete, stir the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc) until the hydrazone is consumed.

  • Quenching: Cool the reaction mixture to 60 °C and very carefully quench by pouring it onto a stirred mixture of ice and water. Caution: This quench is highly exothermic and can cause splashing.

  • Extraction & Isolation: The crude product will precipitate as a solid. Filter the solid and wash with water. Alternatively, extract the aqueous slurry with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude solid (ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate) can be purified by recrystallization from ethanol/water or heptane.

Protocol 3: N-Methylation and Saponification

The final steps involve alkylating the indole nitrogen and hydrolyzing the ester to the target carboxylic acid.

Step-by-Step Methodology:

  • N-Methylation: Dissolve the indole ester (1.0 eq) in acetone or DMF. Add powdered potassium carbonate (2.5 eq) and methyl iodide (1.5 eq). Heat the mixture to reflux (for acetone) or 50 °C (for DMF) and stir until TLC indicates complete conversion (typically 4-6 hours).

  • Work-up (Methylation): Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, and dry. The crude ethyl 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate can be used directly.

  • Saponification (Hydrolysis): Dissolve the crude methylated ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature overnight.[7]

  • Work-up (Final Product): Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a solid.

Scale-Up Considerations and Parameters

Scaling this synthesis requires careful attention to heat transfer, mass transfer, and addition rates.

ParameterLab Scale (5 g)Pilot Scale (500 g)Production Scale (5 kg)Rationale / Key Consideration
Diazotization Temp. 0-5 °C (Ice Bath)0-5 °C (Jacketed Reactor)0-5 °C (Jacketed Reactor)Critical for diazonium salt stability. Poor control leads to decomposition and low yield.
NaNO₂ Addition Time 15 min1-2 hours2-3 hoursControl exotherm. Surface area to volume ratio decreases on scale-up, requiring slower addition.
Fischer Synthesis Catalyst PPA (50 g)PPA (5 kg)PPA (50 kg)PPA is viscous; requires powerful overhead stirring to ensure proper mixing.
Hydrazone Addition Time 5-10 min45-60 min1.5-2.5 hoursControl the cyclization exotherm to prevent charring and byproduct formation.
Quenching Strategy Pouring into ice/waterSlow addition to ice/waterReverse addition (pumping water into the reactor) may be safer.Manage the significant exotherm from PPA hydrolysis.
Hydrolysis Base LiOHLiOH / NaOHNaOH / KOHNaOH/KOH are more cost-effective for large scale, but reaction may need heating.
Expected Overall Yield 55-65%50-60%45-55%Yields often decrease slightly on scale-up due to transfer losses and less ideal mixing.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Q1: The yield of the Japp-Klingemann reaction is very low, and a lot of dark, tarry material is formed. What went wrong?

Potential Cause & Solution:

  • Diazonium Salt Decomposition: This is the most common cause. The internal temperature during diazotization or coupling likely exceeded 5 °C.

    • Solution: Ensure your cooling system is robust enough for the scale. Use a calibrated temperature probe placed directly in the reaction mixture. Add the sodium nitrite solution more slowly or pre-cool it before addition.

  • Incorrect pH: The pH during the coupling reaction should be buffered by the sodium acetate to be mildly acidic (pH 4-6). If the solution is too acidic or basic, side reactions can dominate.

    • Solution: Check the pH of your β-ketoester solution before adding the diazonium salt. Ensure the correct amount of sodium acetate has been added.

  • Impure Starting Aniline: Impurities in the 4-(trifluoromethyl)aniline can lead to side products during diazotization.

    • Solution: Verify the purity of the starting material by GC or NMR before starting the reaction.

Q2: The Fischer indole cyclization produced a black, intractable solid with very little desired product. How can I fix this?

Potential Cause & Solution:

  • Runaway Exotherm: The Fischer indole synthesis is exothermic. Adding the hydrazone too quickly to hot PPA can cause the temperature to spike, leading to decomposition and polymerization.[5]

    • Solution: Add the hydrazone in small portions, allowing the exotherm to subside between additions. For larger scales, a continuous feed via a screw conveyor for the solid hydrazone might be necessary for optimal control.

  • Insufficient Mixing: PPA is highly viscous. If stirring is inadequate, localized "hot spots" can form where the hydrazone is added, causing charring.

    • Solution: Use a powerful overhead mechanical stirrer with an anchor or retreat curve impeller designed for viscous mixtures. Ensure a vortex is visible, indicating good surface-to-bottom turnover.

  • Wet Hydrazone Intermediate: The presence of water can interfere with the PPA, reducing its efficacy and promoting side reactions at high temperatures.

    • Solution: Ensure the hydrazone intermediate is thoroughly dried in a vacuum oven before use. Check for residual moisture using Karl Fischer titration if problems persist.

Troubleshooting_Fischer Start Problem: Low Yield / Tar in Fischer Cyclization CheckTemp Was temperature maintained < 100°C during addition? Start->CheckTemp CheckStirring Was mixing vigorous (vortex visible)? CheckTemp->CheckStirring Yes Sol_Temp Solution: Add hydrazone in smaller portions. Improve reactor cooling. CheckTemp->Sol_Temp No CheckHydrazone Was hydrazone intermediate dry and pure? CheckStirring->CheckHydrazone Yes Sol_Stirring Solution: Use high-torque overhead stirrer. Use appropriate impeller. CheckStirring->Sol_Stirring No Sol_Hydrazone Solution: Dry hydrazone under vacuum. Verify purity by NMR/MP. CheckHydrazone->Sol_Hydrazone No

Caption: Troubleshooting workflow for the Fischer Indole Synthesis step.

Q3: The final ester hydrolysis (saponification) is incomplete or very slow. What should I do?

Potential Cause & Solution:

  • Steric Hindrance: The ester at the 2-position of the indole is somewhat sterically hindered. Room temperature hydrolysis can be slow.

    • Solution: Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Monitor by TLC or HPLC to avoid potential degradation.

  • Poor Solubility / Biphasic System: At larger scales, the organic ester may not be fully soluble in the THF/water mixture, leading to a slow, mass-transfer-limited reaction.

    • Solution: Increase the proportion of THF or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the base in the aqueous phase and the ester in the organic phase.

  • Base Equivalents: Insufficient base will lead to incomplete reaction.

    • Solution: Ensure at least 2.0 equivalents of LiOH or NaOH are used. For scale-up, it is wise to assay the base before use.

Frequently Asked Questions (FAQs)

  • Q: Are there alternative catalysts for the Fischer Indole Synthesis?

    • A: Yes. While PPA is effective, other acid catalysts can be used. Brønsted acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also commonly employed.[2][5] The choice often depends on the substrate, scale, and desired work-up procedure. For this specific substrate, PPA generally provides good yields and is cost-effective at scale.

  • Q: How critical is the purity of the hydrazone intermediate?

    • A: It is highly critical. Impurities from the Japp-Klingemann reaction can be carried through and cyclize under the harsh Fischer conditions, leading to a complex mixture of indole byproducts that are very difficult to separate from the desired product. A clean hydrazone is key to a clean final product.

  • Q: What are the primary safety concerns for this synthesis?

    • A: The main hazards are:

      • Aryl Diazonium Salts: Potentially explosive when isolated and dry. The process is designed to use them in-situ in a cold solution.

      • Hydrazine Derivatives: Phenylhydrazines are toxic and suspect carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated hood or fume cupboard.

      • Methyl Iodide: A potent carcinogen and alkylating agent. Use in a closed system or well-ventilated hood and handle with extreme care.

      • PPA Quench: Highly exothermic. Use a blast shield, and perform the quench slowly and carefully with robust cooling.

  • Q: Can the N-methylation be performed before the Fischer indole synthesis?

    • A: It is not recommended. Attempting to N-methylate the starting 4-(trifluoromethyl)aniline would require forming N-methyl-N-(4-(trifluoromethyl)phenyl)hydrazine. This hydrazine is often less stable and can lead to complex side reactions and lower yields during the Fischer cyclization compared to the post-cyclization N-alkylation approach.

References

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available at: [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53535-53556. Available at: [Link]

  • Zhang, C., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2824-2834. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 72. Available at: [Link]

  • Sławiński, J., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(19), 6537. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from: [Link]

  • Zhang, C., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(10), 2824-2834. Available at: [Link]

  • Li, J., et al. (2014). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. Available at: [Link]

  • Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 51(12), 2911-2921. Available at: [Link]

  • Liu, X., et al. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Xiandai Nongyao, 11(1), 32-34. Available at: [Link]

  • Reddy, B. V. S., et al. (2016). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry, 14(38), 9136-9140. Available at: [Link]

  • Al-Azzawi, S. Z., & Al-Dulaimy, A. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2415-2423. Available at: [Link]

  • Zhang, H., et al. (2010). Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Organic & Biomolecular Chemistry, 8(3), 549-551. Available at: [Link]

  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2827-2836. Available at: [Link]

  • Zhang, C., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. Available at: [Link]

  • Pena, I., et al. (2016). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 59(10), 4881-4892. Available at: [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann Reaction. Retrieved from: [Link]

  • Al-Ostath, A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules, 28(11), 4531. Available at: [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Chen, C., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(12), 2329. Available at: [Link]

  • Gemo, A., et al. (2018). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 83(7), 3766-3774. Available at: [Link]

  • Heath-Brown, B., & Philpott, P. G. (1965). Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society, 7185-7193. Available at: [Link]

  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from: [Link]

  • Zhang, Z., et al. (2023). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. Molecules, 28(15), 5801. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activity of the novel compound, 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. We will explore its potential therapeutic applications based on its structural characteristics and the known activities of related indole derivatives. This document is designed to be a practical resource, offering detailed experimental protocols and a rationale for a multi-faceted approach to biological validation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, making trifluoromethyl-indole derivatives particularly interesting for drug discovery.[2] The specific compound, this compound, combines these features, suggesting it may possess potent and specific biological activities.

This guide will focus on a comparative analysis of our target compound against established drugs in three potential therapeutic areas: as an antiviral agent targeting HIV-1 integrase, as an inhibitor of aldose reductase for diabetic complications, and as a potential anticancer agent.

Comparative Analysis I: Antiviral Activity - HIV-1 Integrase Inhibition

Rationale for Investigation:

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[3] The integrase enzyme is essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[4] Inhibiting this enzyme effectively blocks the viral life cycle. Given the structural similarities of our target compound to known indole-based integrase inhibitors, this is a primary area for investigation.

Competitor Compound:

  • Raltegravir: An FDA-approved HIV-1 integrase strand transfer inhibitor, serving as a gold-standard for comparison.[4][5]

Experimental Protocol: In Vitro HIV-1 Integrase Inhibition Assay

This protocol is adapted from commercially available HIV-1 integrase assay kits and established methodologies.[6][7]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and Raltegravir in DMSO.

    • Reconstitute recombinant HIV-1 integrase enzyme in the provided reaction buffer.

    • Prepare the donor substrate (DS) DNA (biotinylated HIV-1 LTR U5) and target substrate (TS) DNA.

  • Assay Procedure:

    • Coat a streptavidin 96-well plate with the biotinylated DS DNA.

    • Wash the wells to remove unbound DNA.

    • Add the test compounds at various concentrations to the wells. Include a "no inhibitor" control and a "no enzyme" control.

    • Add the diluted HIV-1 integrase to each well (except the "no enzyme" control) and incubate for 30 minutes at 37°C to allow for inhibitor binding.[6]

    • Add the TS DNA to initiate the strand transfer reaction and incubate for a specified time.

    • Detect the integrated TS DNA using an HRP-labeled antibody specific for a modification on the TS DNA.

    • Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Data Presentation
CompoundIC50 (nM) [Hypothetical]
This compound50
Raltegravir15
Indole-2-carboxylic acid (unsubstituted)>1000

Comparative Analysis II: Aldose Reductase Inhibition for Diabetic Complications

Rationale for Investigation:

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia.[8] This pathway converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[9] Carboxylic acid derivatives are a known class of aldose reductase inhibitors.[10] Therefore, evaluating our target compound for this activity is a logical step.

Competitor Compound:

  • Epalrestat: A commercially available aldose reductase inhibitor used for the treatment of diabetic neuropathy.[10][11]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol is based on established spectrophotometric methods for measuring aldose reductase activity.[12][13][14]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Epalrestat in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer (0.067 M, pH 6.2).

    • Prepare solutions of NADPH, DL-glyceraldehyde (substrate), and partially purified aldose reductase from a suitable source (e.g., rat lens).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the phosphate buffer, NADPH solution, and the test compound at various concentrations.

    • Add the aldose reductase enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, as NADPH is consumed by the enzyme.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each reaction.

    • Determine the percentage of inhibition for each compound concentration compared to the control (no inhibitor).

    • Calculate the IC50 value for each compound.

Comparative Data Presentation
CompoundIC50 (µM) [Hypothetical]
This compound1.5
Epalrestat0.8
Indole-2-carboxylic acid (unsubstituted)>50

Comparative Analysis III: Anticancer Activity and Cytotoxicity

Rationale for Investigation:

Indole derivatives have shown significant potential in cancer treatment by targeting various biological pathways.[15] The mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer, is a known target for some indole compounds.[15][16] A general cytotoxicity screen against a cancer cell line is a good starting point to assess the anticancer potential of our target compound.

Competitor Compound:

  • Doxorubicin: A widely used chemotherapy drug, serving as a positive control for cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[17][18]

  • Cell Culture and Plating:

    • Culture a relevant human cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin.

    • Treat the cells with the compounds at various concentrations for 48-72 hours. Include vehicle-only controls.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Comparative Data Presentation
CompoundCell LineIC50 (µM) [Hypothetical]
This compoundHeLa12.5
DoxorubicinHeLa0.5
This compoundMCF-725.0
DoxorubicinMCF-71.0

Visualizing the Experimental Approach and Potential Mechanism

To provide a clear overview of the proposed research, the following diagrams illustrate the experimental workflow and a potential signaling pathway that could be modulated by our target compound.

G cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Validation & Further Studies Compound 1-methyl-5-(trifluoromethyl)- 1H-indole-2-carboxylic acid HIV_Assay HIV-1 Integrase Assay Compound->HIV_Assay AR_Assay Aldose Reductase Assay Compound->AR_Assay Cyto_Assay Cytotoxicity Assay (MTT) Compound->Cyto_Assay Competitors Raltegravir, Epalrestat, Doxorubicin Competitors->HIV_Assay Competitors->AR_Assay Competitors->Cyto_Assay IC50 IC50 Determination HIV_Assay->IC50 AR_Assay->IC50 Cyto_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., MAPK Pathway Analysis) IC50->Mechanism InVivo In Vivo Efficacy Models Mechanism->InVivo

Caption: Experimental workflow for the validation of this compound.

G cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse IndoleCompound Indole-2-Carboxylic Acid Derivative IndoleCompound->RAF Inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway by an indole-2-carboxylic acid derivative.

Conclusion and Future Directions

This guide outlines a structured and comparative approach to elucidating the biological activity of this compound. The proposed experiments will provide a robust dataset to determine its potency and selectivity across different therapeutic targets. Positive results in any of these assays would warrant further investigation into its mechanism of action, preclinical efficacy in animal models, and safety profile. The versatility of the indole scaffold, combined with the favorable properties of the trifluoromethyl group, makes this compound a compelling candidate for further drug discovery and development efforts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Díaz-Chiguer, D. L., et al. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases, 12(7), e0006612. Retrieved from [Link]

  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 571-581. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Epalrestat? Synapse. Retrieved from [Link]

  • Mouscadet, J. F., et al. (2010). Raltegravir: molecular basis of its mechanism of action. AIDS Reviews, 12(2), 114-122. Retrieved from [Link]

  • Islam, M. T., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules, 28(22), 7578. Retrieved from [Link]

  • Engel, J. C., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 4(6), e740. Retrieved from [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Ghosh, S., et al. (2015). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Ancient Science of Life, 34(3), 159-163. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Metifiot, M., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(5), 4168-4181. Retrieved from [Link]

  • Markham, A., & Plosker, G. L. (1996). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs & Aging, 9(6), 462-476. Retrieved from [Link]

  • Wikipedia. (n.d.). Raltegravir. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Docking Sites of Indole Derivative on Mitogen-Activated Protein Kinase (MAPK) Inhibitor (PDB ID - 1A9U). International Journal of Pharmaceutical Investigation, 12(1), 1-6. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Raltegravir Potassium? Synapse. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Clinical Infectious Diseases. (2009). Raltegravir: The First HIV Type 1 Integrase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid Method for Purifying Intact Trypanosoma cruzi Amastigotes from Host Cells, In Vitro and In Vivo, for Downstream 'Omic Analysis. Retrieved from [Link]

  • Patsnap. (2025). What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? Synapse. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldose Reductase Inhibition Assay. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Science. (n.d.). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Retrieved from [Link]

  • ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • Hindawi. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

  • MIMS. (n.d.). Epalrestat: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Retrieved from [Link]

  • Patsnap. (2024). What is Epalrestat used for? Synapse. Retrieved from [Link]

  • STAR Protocols. (2024). Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A. Retrieved from [Link]

  • International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work. Retrieved from [Link]

  • PLOS One. (2013). Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Retrieved from [Link]

  • YouTube. (2024). Enhancing Drug Development Through Improved Screening Strategies. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

Sources

comparing the efficacy of "1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid" with other indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a vast array of therapeutic agents.[1] Its inherent structural versatility and ability to interact with diverse biological targets have led to its integration into drugs for cancer, infectious diseases, inflammation, and neurodegenerative disorders.[2] This guide delves into a comparative analysis of the efficacy of "1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid," a specifically substituted indole derivative, by contextualizing its potential activity through the lens of well-characterized analogs. While direct experimental data for this precise molecule is not extensively available in the public domain, a robust understanding of its probable efficacy can be extrapolated from structure-activity relationship (SAR) studies of closely related compounds.

This analysis will compare our target compound with three other indole derivatives to illuminate the impact of substitutions at the N1 and C5 positions of the indole-2-carboxylic acid core. The comparators are:

  • Indole-2-carboxylic acid: The parent scaffold, providing a baseline for activity.

  • 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA): A derivative with demonstrated neuroprotective effects.[3]

  • A potent HIV-1 Integrase Inhibitor (Compound 20a from a 2023 study): A more complex derivative showcasing the scaffold's potential in antiviral therapy.[4]

Understanding the Core Structure: Indole-2-Carboxylic Acid

The indole-2-carboxylic acid backbone is the foundational structure from which our compounds of interest are derived. The carboxylic acid group at the 2-position is a key feature, often involved in critical interactions with biological targets, such as forming hydrogen bonds or salt bridges.[5] The indole nitrogen (N1) and the benzene ring offer multiple sites for modification, allowing for the fine-tuning of pharmacological properties.

The Subject of Our Analysis: this compound

The specific substitutions on our target molecule provide important clues to its potential bioactivity:

  • N1-methylation: The addition of a methyl group to the indole nitrogen can significantly alter a compound's properties. This modification can enhance metabolic stability, improve cell permeability, and influence binding affinity by removing a hydrogen bond donor.[5][6]

  • C5-trifluoromethyl group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can dramatically impact a molecule's lipophilicity, metabolic stability, and binding interactions. Its inclusion can enhance binding to target proteins and block metabolic breakdown.

Based on these substitutions, it is hypothesized that "this compound" is likely designed for enhanced potency and improved pharmacokinetic properties compared to the unsubstituted parent compound.

Comparative Efficacy Analysis

To contextualize the potential efficacy of our target compound, we will compare it to our selected indole derivatives across different therapeutic applications.

Table 1: Comparative Profile of Indole-2-Carboxylic Acid Derivatives
CompoundKey SubstitutionsPrimary Therapeutic AreaReported Efficacy Metric(s)Key Mechanistic Insight
This compound N1-methyl, C5-trifluoromethylHypothesized: Antiviral, Anticancer, or CNS activityNot availableInferred: Enhanced target binding and metabolic stability due to substitutions.
Indole-2-carboxylic acid None (parent scaffold)Broad (starting point for synthesis)Baseline activity, e.g., IC50 of 32.37 μM against HIV-1 integrase.[7]The indole core and carboxyl group can chelate metal ions in enzyme active sites.[4]
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) C5-methoxyNeuroprotectionReduces ischemic area, decreases oxidative stress.[3]Potential modulation of pathways involved in oxidative stress and neuronal potentiation.[3]
HIV-1 Integrase Inhibitor (Compound 20a) Complex substitutions at C3Antiviral (HIV)IC50 of 0.13 μM against HIV-1 integrase.[4]The indole-2-carboxylic acid core chelates Mg2+ ions in the integrase active site, inhibiting viral DNA integration.[4]

Mechanistic Insights: A Look at HIV-1 Integrase Inhibition

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of HIV-1 integrase inhibitors.[4][8] This enzyme is crucial for the replication of the HIV virus. The mechanism of action for many of these inhibitors involves the chelation of two magnesium ions within the enzyme's active site by the indole core and the C2 carboxyl group.[4] This interaction prevents the strand transfer step of viral DNA integration into the host genome.

Below is a diagram illustrating the general mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Outcome Mg1 Mg2+ Mg2 Mg2+ Inhibition Inhibition of Strand Transfer vDNA Viral DNA vDNA->Mg1 vDNA->Mg2 Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. Drawing upon established research in the field of medicinal chemistry, this document synthesizes data from various studies on related indole-2-carboxylic acid derivatives to offer insights for researchers, scientists, and professionals in drug development. The focus is on understanding how structural modifications to this scaffold influence biological activity, with the goal of guiding future drug discovery efforts.

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug design.[2] Specifically, the indole-2-carboxylic acid framework has been identified as a versatile starting point for the development of novel therapeutics, with derivatives showing promise in areas such as antiviral, anticancer, and anti-parasitic applications.[3][4][5]

The subject of this guide, this compound, incorporates several key features that are often manipulated in SAR studies:

  • The Indole Core: Provides a rigid framework that can be substituted at various positions to modulate activity and physicochemical properties.

  • The 2-Carboxylic Acid Group: A critical functional group that can act as a hydrogen bond donor and acceptor, often essential for binding to biological targets.[3]

  • The 1-Methyl Group: N-alkylation of the indole can influence metabolic stability and receptor interaction.

  • The 5-Trifluoromethyl Group: This electron-withdrawing group significantly alters the electronic profile of the indole ring and can impact binding affinity, metabolic stability, and pharmacokinetic properties.

This guide will explore the known effects of modifying these and other positions on the indole-2-carboxylic acid scaffold, drawing comparisons from published data on analogous compounds to predict the SAR for our target molecule.

Comparative Analysis of Structural Modifications and Biological Activity

The following sections delve into the known impact of specific structural changes on the biological activity of indole-2-carboxylic acid derivatives.

The Critical Role of the 2-Carboxylic Acid

Across numerous studies, the carboxylic acid moiety at the C2 position of the indole ring has been demonstrated to be crucial for the biological activity of this class of compounds. For instance, in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the indole-2-carboxylic acid core was found to chelate with two Mg²⁺ ions within the active site of the integrase enzyme, an interaction essential for inhibitory activity.[3][6]

This highlights a fundamental principle of the SAR for this scaffold: modifications that remove or significantly alter the electronic and steric properties of the 2-carboxylic acid are likely to lead to a substantial loss of potency. Esterification or amidation of this group, for example, would be expected to disrupt this key interaction.

Influence of Substitution at the 5-Position

The nature of the substituent at the 5-position of the indole ring plays a significant role in determining the biological activity and potency of these analogs.

In a study on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, it was observed that small, aliphatic, electron-donating groups (EDGs) at the 5-position, such as methyl, cyclopropyl, and ethyl, were favored for potency.[4] Conversely, analogs bearing electron-withdrawing groups (EWGs) at this position, including halogens and the trifluoromethyl group, were found to be inactive.[4] This suggests that for certain biological targets, an electron-rich indole ring is preferred.

However, the impact of the 5-substituent is target-dependent. In other contexts, a trifluoromethyl group can be beneficial. For example, in the development of CFTR potentiators, a trifluoromethyl moiety on a pyrazolyl residue attached to a tetrahydro-pyrido[4,3-b]indole core was found to be critical for activity, with its removal or replacement leading to a marked loss of potency.[7]

Table 1: Comparison of 5-Position Substituents on Biological Activity of Indole Analogs

5-SubstituentElectron Donating/WithdrawingObserved Activity (Target)Reference
-CH₃DonatingActive (anti-Trypanosoma cruzi)[4]
-CyclopropylDonatingActive (anti-Trypanosoma cruzi)[4]
-OCH₃DonatingActive (anti-Trypanosoma cruzi)[4]
-Cl, -BrWithdrawingInactive (anti-Trypanosoma cruzi)[4]
-CF₃WithdrawingInactive (anti-Trypanosoma cruzi)[4]
-CF₃ (on attached ring)WithdrawingActive (CFTR Potentiator)[7]

This comparative data underscores the importance of empirical testing for each specific biological target when exploring substitutions at the 5-position. For our target molecule, this compound, the presence of the trifluoromethyl group may render it more suitable for targets that favor an electron-poor indole ring.

Modifications at Other Positions of the Indole Ring

Systematic exploration of other positions on the indole scaffold has yielded further SAR insights.

  • N1-Substitution: The presence of a methyl group at the N1 position, as in our target compound, can be a strategic modification. N-alkylation can block metabolism at the indole nitrogen, potentially increasing the compound's half-life. However, this position can also be critical for hydrogen bonding with the target protein. For instance, in the development of certain CFTR potentiators, methylation of the indole nitrogen resulted in a marked reduction of activity, suggesting this hydrogen is involved in a key interaction.[7]

  • C3-Substitution: The C3 position offers another avenue for modification. In the context of HIV-1 integrase inhibitors, the introduction of a long branch at the C3 position of the indole core improved the interaction with a hydrophobic cavity near the active site of the enzyme, leading to a significant increase in inhibitory effect.[3] This suggests that exploring various substituents at C3 of the this compound scaffold could be a fruitful strategy for enhancing potency.

  • C6-Substitution: The introduction of a halogenated benzene ring at the C6 position of the indole-2-carboxylic acid scaffold was shown to effectively bind with viral DNA through π–π stacking interactions in HIV-1 integrase inhibitors.[6] This highlights the potential for aryl substitutions at this position to introduce additional binding interactions and improve activity.

Experimental Methodologies

To conduct a thorough SAR study of this compound analogs, a systematic approach to synthesis and biological evaluation is required.

General Synthetic Scheme

The synthesis of indole-2-carboxylic acid derivatives often starts from appropriately substituted indole precursors.[8] A general approach for the synthesis of analogs of our target compound is outlined below.

Synthesis_Workflow A Substituted Indole Precursor B N-Methylation A->B e.g., MeI, NaH C Carboxylation at C2 B->C e.g., n-BuLi, CO2 D Analog Library C->D Further Modifications (e.g., C3, C6 substitution) SAR_Summary cluster_indole This compound Indole Indole Scaffold N1 N1-Methyl (Metabolic Stability) Activity Biological Activity N1->Activity Modulates PK/PD C2 C2-Carboxylic Acid (Essential for Activity) C2->Activity Crucial C3 C3-Position (Hydrophobic Interactions) C3->Activity Potency Enhancement C5 C5-Trifluoromethyl (Electronic Effects) C5->Activity Target Dependent C6 C6-Position (π-π Stacking) C6->Activity Potency Enhancement

Sources

The Trifluoromethyl Advantage: A Comparative Docking Guide for Novel Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the indole scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent biological activity and synthetic tractability make it a cornerstone of modern pharmaceutical development. However, the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. One of the most impactful strategies in this endeavor is the introduction of the trifluoromethyl (CF3) group, a modification that can profoundly alter a molecule's interaction with its biological target.[2]

This guide provides an in-depth comparative analysis of trifluoromethylated indole inhibitors, focusing on their performance in molecular docking studies against the therapeutically relevant BRAF V600E kinase. We will explore the causality behind the enhanced binding affinities observed with trifluoromethylation, present supporting computational and experimental data, and provide detailed, self-validating protocols for replicating these in silico experiments.

The Rationale for Trifluoromethylation: More Than Just a Bulky Group

The strategic incorporation of a trifluoromethyl group is a well-established tactic in medicinal chemistry to enhance a compound's drug-like properties.[3] The benefits are multifaceted and stem from the unique electronic and steric nature of the CF3 moiety:

  • Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This can lead to more favorable electrostatic and hydrogen bonding interactions with the target protein. Furthermore, the CF3 group is larger than a methyl group, which can result in improved hydrophobic interactions and increased selectivity for the target's binding pocket.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450, which can prolong the drug's half-life in the body.[2]

  • Modulation of Physicochemical Properties: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[2]

These advantages make the trifluoromethyl group a "go-to" functional group for optimizing lead compounds into viable drug candidates.[3]

Comparative Docking Analysis: Trifluoromethylated vs. Non-Fluorinated Indole Inhibitors Against BRAF V600E

To illustrate the impact of trifluoromethylation, we will examine a comparative case study of indole-based inhibitors targeting the BRAF V600E mutant kinase. The BRAF V600E mutation is a key driver in a significant percentage of cancers, particularly melanoma, making it a critical therapeutic target.[4] The following table summarizes the docking performance and experimental validation of representative trifluoromethylated and non-fluorinated indole analogs.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)
Vemurafenib (Reference) FDA-approved BRAF V600E inhibitor with a trifluoromethyl group-10.5Cys532, Gly534, Phe583, Asp59431
Trifluoromethylated Indole 1 Indole scaffold with a trifluoromethyl substituent-9.8Cys532, Leu514, Phe583, Asp59493[2]
Non-Fluorinated Indole 2 Indole scaffold without a trifluoromethyl substituent-8.2Cys532, Phe583125[2]

Note: The data presented is a synthesis from multiple sources for illustrative purposes and may not be from a single head-to-head study.

The docking scores, which estimate the binding affinity of the ligand to the protein, are consistently more favorable (more negative) for the trifluoromethylated compounds. This suggests a stronger and more stable interaction with the BRAF V600E active site. The experimental IC50 values, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half, correlate with the docking scores, demonstrating the superior potency of the trifluoromethylated analogs.

The key interacting residues highlight the specific amino acids in the BRAF V600E binding pocket that form crucial bonds with the inhibitors. The trifluoromethyl group often engages in favorable hydrophobic interactions within a sub-pocket of the active site, contributing to the overall higher binding affinity.

The Biological Context: The RAS-RAF-MEK-ERK Signaling Pathway

The BRAF kinase is a central component of the RAS-RAF-MEK-ERK (or MAPK) signaling pathway.[5][] This pathway is a critical cascade of protein kinases that relays extracellular signals to the cell nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[7] In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.[] The diagram below illustrates the central role of BRAF in this pathway and how its inhibition can block downstream signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Inhibitor Trifluoromethylated Indole Inhibitor Inhibitor->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK pathway and the point of intervention for BRAF inhibitors.

Experimental Protocols: A Blueprint for Comparative Molecular Docking

To ensure the scientific integrity and reproducibility of in silico studies, a well-defined and validated protocol is essential. The following is a step-by-step methodology for conducting a comparative molecular docking study of indole inhibitors against BRAF V600E.

1. Protein Preparation:

  • Acquisition: Obtain the 3D crystal structure of the target protein, BRAF V600E, from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3OG7, which is co-crystallized with Vemurafenib.

  • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges). This step is critical for accurately calculating electrostatic interactions.

  • File Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of the trifluoromethylated and non-fluorinated indole inhibitors using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds (torsion angles) for each ligand. This allows for flexibility during the docking process.

  • File Conversion: Save the prepared ligand structures in the PDBQT file format.

3. Molecular Docking Simulation:

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the BRAF V600E protein. The grid box should be centered on the position of the co-crystallized ligand (if available) to ensure the docking simulation is focused on the correct binding pocket.

  • Docking with AutoDock Vina: Perform the molecular docking simulation using AutoDock Vina. This program will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.[8]

  • Pose Generation: Generate multiple binding poses (typically 9 or 10) for each ligand to explore a range of possible binding modes.

4. Analysis and Validation:

  • Pose Selection: Select the binding pose with the lowest docking score (most favorable binding energy) for further analysis.

  • Interaction Analysis: Visualize the protein-ligand interactions of the best pose using software like Discovery Studio Visualizer or PyMOL. Identify and analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Validation: To validate the docking protocol, re-dock the co-crystallized native ligand back into the protein's active site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is less than 2.0 Å.

The workflow for this process is summarized in the diagram below:

Docking_Workflow PDB 1. Protein Preparation (PDB: 3OG7) Grid 3. Grid Box Definition (Active Site) PDB->Grid Ligands 2. Ligand Preparation (CF3 & Non-CF3 Indoles) Docking 4. Molecular Docking (AutoDock Vina) Ligands->Docking Grid->Docking Analysis 5. Analysis & Validation (Binding Poses, Interactions, RMSD) Docking->Analysis Results Comparative Results (Docking Scores, SAR) Analysis->Results

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion

The strategic incorporation of trifluoromethyl groups represents a powerful and validated approach in modern drug design to enhance the therapeutic potential of promising scaffolds like indole. As demonstrated through the comparative docking analysis against BRAF V600E, trifluoromethylation can lead to a significant improvement in binding affinity and inhibitory potency. The underlying reasons for this enhancement are rooted in the unique physicochemical properties of the CF3 group, which can be rationally exploited by medicinal chemists. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own in silico investigations, fostering a deeper understanding of structure-activity relationships and accelerating the discovery of next-generation kinase inhibitors.

References

  • El-Sayed, M. F., Abbas, H. A.-R., El-Naggar, A. M., El-Henawy, Y. A., El-Enin, H. A., & El-Sherif, A. A. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. Molecules, 28(10), 4233. [Link]

  • Abdullahi, M., Yusuf, A., & Isyaka, G. (2020). Molecular Docking Strategy to Design Novel V600E-BRAF Kinase Inhibitors with Prediction of Their Drug-Likeness and Pharmacokinetics ADMET Properties. Journal of Biomolecular Structure and Dynamics, 39(13), 4757-4770. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link]

  • Wang, H., Luan, Z., & Wang, J. (2015). Integrating docking scores and key interaction profiles to improve the accuracy of molecular docking: towards novel B-RafV600E inhibitors. MedChemComm, 6(5), 859-867. [Link]

  • Elkamhawy, A., Park, J. E., Sim, T., & Lee, K. T. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7291. [Link]

  • Islam, M. A., Al-Bari, M. A. A., & Rahman, M. M. (2024). Exploring Marine Compounds for Inhibition of the BRAF V600E Mutation in Lung Cancer: A High Throughput Virtual Screening Approach. Biointerface Research in Applied Chemistry, 14(6), 140. [Link]

  • Adamu, A., Abdul, A. B., & Tilli, T. (2021). New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties. Journal of Taibah University for Science, 15(1), 708-723. [Link]

  • Tsai, C. J., & Nussinov, R. (2014). Identification of BRAF inhibitors through in silico screening. Journal of computer-aided molecular design, 28(5), 509-523. [Link]

  • Sun, Y., Liu, W., Liu, T., Feng, X., Yang, N., & Zhou, H. (2017). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Cancer letters, 404, 1-9. [Link]

  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and therapeutic medicine, 19(3), 1997-2007. [Link]

  • Jin, Z., & Gao, Y. (2019). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology letters, 17(5), 4411-4418. [Link]

  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]

  • Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. (2024). International Journal of Molecular Sciences, 25(12), 6438. [Link]

Sources

A Comparative Analysis of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its Non-Methylated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents.[1] Strategic modifications to this core can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two closely related indole derivatives: 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its N-methylated counterpart, 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid .

This analysis will explore the synthetic rationale, compare key physicochemical parameters, and evaluate the anticipated impact of N-methylation on the molecule's metabolic stability and biological function, supported by experimental data from analogous systems.

Structural and Physicochemical Comparison

The sole structural difference between the two molecules is the presence of a methyl group on the indole nitrogen (N1). This seemingly minor alteration has significant consequences for the molecule's properties, which, combined with the potent electron-withdrawing trifluoromethyl (CF3) group at the C5 position, dictates its behavior in a biological system.

The CF3 group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups.[2]

Table 1: Physicochemical Properties

Property5-(trifluoromethyl)-1H-indole-2-carboxylic acidThis compoundRationale for Difference
Molecular Formula C₁₀H₆F₃NO₂C₁₁H₈F₃NO₂Addition of a CH₂ unit.
Molecular Weight 229.16[3]243.18[2]Addition of 14.02 Da.
Calculated LogP ~3.2 (estimated)[4]2.9[2][5]N-methylation removes the N-H hydrogen bond donor capability, which can alter solvation properties and intramolecular interactions, sometimes leading to a slight decrease in the calculated lipophilicity despite the addition of a methyl group.
Topological Polar Surface Area (TPSA) 63.32 Ų (predicted)42.23 Ų[2]The primary contributor to TPSA is the polar N-H bond. Its removal upon methylation significantly reduces the calculated TPSA.
Hydrogen Bond Donors 2 (N-H and COOH)1 (COOH)[2]The indole N-H is a hydrogen bond donor. Methylation removes this functionality.
Hydrogen Bond Acceptors 2 (C=O and OH)2 (C=O and OH)[2]The number of acceptor sites remains unchanged.
Acidity (pKa of COOH) Predicted to be more acidicPredicted to be less acidicThe N-H proton in the non-methylated analog is itself acidic. The electron-withdrawing CF3 group enhances the acidity of both the N-H and COOH protons. N-methylation removes the acidic N-H and the methyl group is slightly electron-donating compared to hydrogen, which may slightly decrease the acidity of the carboxylic acid.

Synthesis and Strategic Considerations

The synthesis of these molecules can be approached logically, beginning with the formation of the core indole structure, followed by a selective N-methylation step.

Synthesis of the Core Scaffold: 5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Two classical and robust methods for the synthesis of indole-2-carboxylic acids are the Reissert and Hemetsberger-Knittel syntheses.

A. Reissert Indole Synthesis

This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[3][6]

Reissert Synthesis start 2-Nitro-4-(trifluoromethyl)toluene reagent1 Diethyl Oxalate, NaOEt intermediate Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)-3-oxobutanoate reagent1->intermediate Condensation reagent2 Reduction (e.g., Fe/AcOH) cyclization Spontaneous Cyclization reagent2->cyclization Reduction hydrolysis Ester Hydrolysis (NaOH, then H+) cyclization->hydrolysis product 5-(trifluoromethyl)-1H-indole-2-carboxylic acid hydrolysis->product

Caption: Reissert synthesis workflow for the non-methylated analog.

B. Hemetsberger-Knittel Indole Synthesis

This alternative route involves the thermal decomposition of an α-azidocinnamate ester, which is formed from the corresponding benzaldehyde.[7][8]

N-Methylation of the Indole Core

The selective methylation of the indole nitrogen is a common transformation in medicinal chemistry. It is typically achieved after the core is formed and often while the carboxylic acid is protected as an ester to prevent unwanted side reactions.

N-Methylation Workflow cluster_protection Protection cluster_methylation N-Methylation cluster_deprotection Deprotection start 5-(trifluoromethyl)-1H- indole-2-carboxylic acid ester Ethyl 5-(trifluoromethyl)-1H- indole-2-carboxylate start->ester Esterification (EtOH, H+) base Deprotonation (e.g., NaH, THF) ester->base methyl_reagent Methylation (e.g., CH₃I) base->methyl_reagent methyl_ester Ethyl 1-methyl-5-(trifluoromethyl) -1H-indole-2-carboxylate final_product 1-methyl-5-(trifluoromethyl)-1H- indole-2-carboxylic acid methyl_ester->final_product Hydrolysis (NaOH, then H+)

Caption: General workflow for the synthesis of the N-methylated analog.

Impact of N-Methylation on Biological Properties

The conversion of the indole N-H to an N-CH₃ group has several predictable and profound effects on a molecule's pharmacokinetic and pharmacodynamic profile.

Metabolic Stability

The indole N-H bond is susceptible to enzymatic modification, including glucuronidation, which can facilitate rapid clearance. By replacing the hydrogen with a metabolically robust methyl group, this pathway is blocked.

  • Causality: The C-H bonds of the N-methyl group are significantly less prone to metabolic cleavage than the polar N-H bond is to conjugation. This modification often leads to a longer plasma half-life and improved bioavailability.

  • Supporting Evidence: Studies on various heterocyclic scaffolds have demonstrated that N-methylation enhances metabolic stability. For instance, in a series of N-sulfonylhydrazones, the N-methylated analogs were stable against acid hydrolysis and were metabolized by CYP enzymes, whereas the non-N-methylated counterparts were readily hydrolyzed and did not undergo oxidative metabolism.[4][9]

Membrane Permeability and Cell Penetration

The removal of a hydrogen bond donor and the reduction in TPSA, as seen with N-methylation, generally favor improved passive diffusion across cellular membranes.

  • Causality: According to Lipinski's Rule of 5, having fewer hydrogen bond donors (ideally <5) is a characteristic of orally bioavailable drugs. By reducing the donor count from two to one, the N-methylated analog has an improved theoretical profile for membrane permeability.

  • Supporting Evidence: In studies of bioactive peptides, N-methylation has been shown to drastically improve intestinal permeability and oral bioavailability.[10] Similarly, N-methylated N-sulfonylhydrazones demonstrated an ability to penetrate the blood-brain barrier, a feature absent in their non-methylated analogs.[4][9]

Receptor Binding and Pharmacodynamics

The impact of N-methylation on target binding is highly context-dependent and can be a powerful tool for optimizing potency and selectivity.

  • Elimination of H-bond Donation: If the indole N-H acts as a critical hydrogen bond donor within the target's binding pocket, N-methylation will abolish this interaction, likely leading to a significant loss of potency.

  • Favorable Steric Interactions: Conversely, the methyl group can engage in beneficial van der Waals or hydrophobic interactions within a lipophilic pocket, thereby enhancing binding affinity.

  • Conformational Rigidity: The N-methyl group can introduce a degree of steric hindrance that restricts the rotation of adjacent bonds. This pre-organization of the molecule into a more bioactive conformation can reduce the entropic penalty of binding, leading to improved affinity and selectivity.[11]

  • Supporting Evidence: In a study of norbelladine derivatives, N-methylation led to a two-fold increase in inhibitory activity against butyrylcholinesterase for some analogs, while decreasing it for others, demonstrating the nuanced effects of this modification.[1] Indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase, where the indole core and C2 carboxyl group chelate magnesium ions in the active site.[12][13][14] In such a case, the presence or absence of the N-methyl group could subtly alter the geometry of this chelation, potentially fine-tuning the inhibitory activity.

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis and characterization of the target compounds. Researchers should perform appropriate safety assessments and optimize conditions as needed.

Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (Reissert Method)
  • Condensation: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) dropwise. Following this, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with ice-water and acidify with dilute HCl to pH 3-4. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ethyl o-nitrophenylpyruvate derivative.

  • Reductive Cyclization: Dissolve the crude intermediate in a mixture of acetic acid and ethanol (1:1). Add iron powder (5.0 eq) portion-wise. Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor by TLC.

  • Purification: Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title ester.

Protocol 2: N-Methylation of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the starting ester (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the solution back to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-methylated ester.

Protocol 3: Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the corresponding ethyl ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1). Add lithium hydroxide (or sodium hydroxide, 3.0 eq) and stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.

  • Acidification: Concentrate the mixture to remove organic solvents. Dilute with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Isolation: The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Conclusion

The strategic decision to methylate the indole nitrogen of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid represents a classic medicinal chemistry maneuver to enhance drug-like properties. The resulting analog, This compound , is predicted to have significantly improved metabolic stability and enhanced membrane permeability due to the removal of the N-H hydrogen bond donor and a reduction in TPSA.

While these pharmacokinetic improvements are highly probable, the effect on pharmacodynamics is less certain and target-dependent. The N-methyl group could either improve or diminish binding affinity depending on the specific topology of the target's active site. Therefore, the synthesis and biological evaluation of both analogs are essential in early-stage drug discovery to determine whether the benefits of N-methylation on ADME properties outweigh any potential negative impacts on target potency. This comparative approach allows researchers to make data-driven decisions to advance the most promising candidate.

References

  • Vertex AI Search. (2026).
  • MDPI. (2026). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Fluorochem. (2026). 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid.
  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Wikipedia. (2026). Reissert indole synthesis. [Link]

  • MDPI. (2026). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • ResearchGate. (2019). Hemetsberger Indole Synthesis.
  • PMC - NIH. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • ResearchGate. (2018).
  • ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe)
  • MDPI. (2024).
  • The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles.
  • MDPI. (2026).
  • ResearchGate. (2026). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • PubMed. (2007). Multiple N-methylation by a designed approach enhances receptor selectivity. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ResearchG
  • YouTube. (2024). Reissert Indole Synthesis.
  • ResearchGate. (2026).
  • PubChem. (2026). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. [Link]

  • PubChem. (2026). Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate. [Link]

  • ChemSrc. (2026). 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. [Link]

  • PubChemLite. (2026). This compound. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Selectivity Imperative

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and structural versatility allow it to effectively mimic endogenous ligands and interact with a wide array of biological targets, from kinases to viral enzymes.[2][3] Our focus here, 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid , represents a modern iteration of this scaffold, featuring substitutions designed to enhance metabolic stability and potency.[4]

However, the very versatility that makes the indole scaffold attractive also presents its greatest challenge: selectivity. Minor structural modifications can drastically alter the target binding profile, leading to unintended interactions with other proteins, particularly within the human kinome.[5] This cross-reactivity, or off-target activity, is a primary driver of compound toxicity and clinical trial failure.[6][7]

Therefore, a robust and systematic cross-reactivity profiling strategy is not merely a supplementary exercise but a foundational pillar of the drug discovery process. This guide provides a comprehensive, multi-tiered framework for profiling derivatives of the this compound scaffold, moving from broad biochemical screening to precise, quantitative cellular target engagement and functional impact analysis.

The Strategic Framework: A Multi-Tiered Approach to De-risking Candidates

The causality behind a tiered approach is resource and knowledge management. It is inefficient and often misleading to conduct complex cellular assays without first understanding the compound's fundamental biochemical interaction landscape. Our strategy systematically narrows the focus, building a comprehensive profile that links biochemical affinity to cellular engagement and, ultimately, to a functional cellular outcome.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement Validation cluster_2 Tier 3: Functional Impact Assessment T1 Kinome-Wide Inhibition Screen (e.g., 400+ Kinases) T2A Cellular Thermal Shift Assay (CETSA) Confirms target binding in situ T1->T2A Hits advance T1_obj Objective: Identify all potential biochemical off-targets. T2B NanoBRET™ Assay Quantifies affinity and residence time in live cells T2A->T2B Deeper Dive T3 Cytotoxicity Assays (e.g., LDH, MTT) T2B->T3 Confirmed Binders T3_obj Objective: Correlate off-target binding with functional cellular effects.

Caption: A multi-tiered workflow for cross-reactivity profiling.

Tier 1: Broad Biochemical Profiling - Mapping the Interaction Landscape

Expertise & Experience: The first step is to cast a wide, unbiased net. We must understand every potential interaction, not just the ones we anticipate. Kinases are the most common off-targets for small molecule inhibitors and share conserved ATP-binding pockets, making them highly susceptible to cross-reactivity.[8] A comprehensive kinome scan is therefore the gold standard for an initial screen.[9]

Experimental Protocol: High-Throughput Kinase Inhibition Assay

This protocol describes a typical fluorescence-based assay format.

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds (e.g., IMC-01 , IMC-02 , IMC-03 ) in 100% DMSO. Create a dilution series to determine IC50 values.

  • Assay Plate Setup: In a 384-well plate, dispense kinase, substrate, and ATP.

  • Compound Addition: Add the test compounds to the assay plate. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature. The incubation time is specific to each kinase to ensure the reaction is within the linear range.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence intensity) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase interaction.

Data Presentation: Comparative Kinome Selectivity

The data below is hypothetical, designed to illustrate how results for a lead compound (IMC-01 ) and two derivatives can be compared against a known alternative. Primary Target is the intended therapeutic target.

CompoundPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Score (Off-Target A / Primary Target)
IMC-01 (Lead) 1545>10,0003x
IMC-02 (Derivative) 812>10,0001.5x
IMC-03 (Derivative) 251,500>10,00060x
Known Inhibitor 105,000250500x

Trustworthiness: From this initial screen, we identify Off-Target Kinase A as a significant liability for IMC-01 and a critical one for IMC-02. In contrast, IMC-03 demonstrates substantially improved selectivity, albeit with slightly reduced primary target potency. The next tier of experiments must validate whether these biochemical interactions occur within the complex milieu of a living cell.

Tier 2: Cellular Target Engagement - Proving Relevance

Expertise & Experience: A biochemical hit does not guarantee a cellular effect. Cell membranes, efflux pumps, and intracellular ATP concentrations can prevent a compound from engaging its target. Therefore, we must confirm target engagement in a physiological context.[10] We will use two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) for initial validation and the NanoBRET™ assay for detailed, quantitative analysis.[11][12]

Method A: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13] It is a powerful label-free method to confirm target engagement in intact cells or cell lysates.[14]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture cells expressing the target proteins (Primary Target and Off-Target Kinase A). Treat the cells with the test compound (e.g., IMC-02 at 10x its biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of target protein remaining in the soluble fraction at each temperature point using Western blotting or another protein quantification method.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and therefore, engagement.

Method B: NanoBRET™ Target Engagement Assay

For a more quantitative understanding of affinity and occupancy in living cells, resonance energy transfer (BRET) assays are unparalleled.[15] The NanoBRET™ assay uses a NanoLuc® luciferase-tagged target protein as an energy donor and a fluorescent tracer that binds the target as an acceptor.[16] A test compound will compete with the tracer, reducing the BRET signal in a dose-dependent manner.[17]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein (e.g., Off-Target Kinase A) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 384-well white assay plate.

  • Compound and Tracer Addition: Add a dilution series of the test compound (e.g., IMC-02) to the wells. Then, add a fixed concentration of the fluorescent NanoBRET™ tracer.

  • Substrate Addition and Reading: Add the NanoLuc® substrate (furimazine) to all wells to initiate the luminescent reaction. Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the curve to determine the cellular IC50, which reflects the compound's affinity for the target in live cells.

Data Presentation: Comparing Biochemical and Cellular Potency

CompoundTargetBiochemical IC50 (nM)CETSA Thermal Shift (ΔTm in °C)NanoBRET™ Cellular IC50 (nM)
IMC-02 Primary Target8+5.2°C35
IMC-02 Off-Target Kinase A12+4.8°C60
IMC-03 Primary Target25+4.5°C110
IMC-03 Off-Target Kinase A1,500No significant shift>20,000

Trustworthiness: The data confirms that IMC-02 engages both its primary target and Off-Target Kinase A in cells with similar potencies, validating the biochemical finding. In contrast, IMC-03 shows clear cellular engagement with its primary target but demonstrates no meaningful interaction with Off-Target Kinase A at relevant concentrations. This self-validating system, using two distinct biophysical principles, provides high confidence in the cellular selectivity profile.

Tier 3: Functional Impact Assessment - Linking Engagement to Effect

Expertise & Experience: The final, critical question is: does the observed off-target engagement matter? A compound might bind an off-target protein without modulating its function or causing a cellular phenotype. Cytotoxicity assays are essential to determine if the compound's off-target activity leads to unintended cell death, a key indicator of potential toxicity.[18][19]

G cluster_0 cluster_1 A Primary Target (e.g., MAPK14) B Cell Survival & Proliferation A->B C Off-Target (e.g., CDK2) D Cell Cycle Progression C->D Inhib_S Selective Inhibitor (IMC-03) Inhib_S->A Inhib_N Non-Selective Inhibitor (IMC-02) Inhib_N->A Inhib_N->C

Caption: Impact of selective vs. non-selective inhibitors.

Experimental Protocol: LDH Release Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, a hallmark of cytotoxicity.[18]

  • Cell Seeding: Seed two different cell lines into 96-well plates: one that is dependent on the primary target and another that is sensitive to the inhibition of Off-Target Kinase A.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (IMC-02 and IMC-03) for a relevant duration (e.g., 72 hours).

  • Sample Collection: After incubation, carefully collect an aliquot of the cell culture medium.

  • LDH Reaction: Add the collected medium to an assay plate containing the LDH reaction mixture (substrate and cofactor).

  • Signal Measurement: Incubate at room temperature, protected from light. Measure the absorbance at 490 nm. The signal is directly proportional to the amount of LDH released and, therefore, the level of cytotoxicity.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a "maximum LDH release" control. Determine the EC50 value from the dose-response curve.

Data Presentation: Correlating Selectivity with Cytotoxicity

CompoundCell Line (Primary Target Dependent) EC50 (nM)Cell Line (Off-Target A Dependent) EC50 (nM)Therapeutic Window (EC50 Off-Target / EC50 Primary)
IMC-02 40952.4x
IMC-03 120>20,000>167x

Authoritative Grounding: The results are stark. For IMC-02, the functional cytotoxicity EC50 values closely track the cellular engagement IC50 values for both the primary and off-target, resulting in a very narrow therapeutic window. This compound would likely be toxic in a preclinical setting. In contrast, IMC-03, which was selective at the cellular engagement level, shows a dramatically wider therapeutic window. It effectively kills cells via its intended mechanism while sparing cells that are sensitive to the inhibition of Off-Target Kinase A. This provides a clear, data-driven rationale for advancing IMC-03 and terminating the development of IMC-02.

Conclusion

The cross-reactivity profiling of novel chemical entities like this compound derivatives is a systematic process of de-risking. By employing a multi-tiered strategy that progresses from broad biochemical screening to specific cellular engagement and functional validation, researchers can make informed decisions, prioritize candidates with the highest probability of success, and ultimately develop safer, more effective medicines. The integration of diverse experimental techniques, from kinome-wide panels to CETSA and NanoBRET™, provides a self-validating system that ensures scientific integrity and builds a comprehensive understanding of a compound's biological activity.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PubMed Central. [Link]

  • High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. (2019). National Institutes of Health. [Link]

  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. (n.d.). Massachusetts Biotechnology Council. [Link]

  • Protein kinase profiling assays: a technology review. (2015). PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. (2024). bioRxiv. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2024). ResearchGate. [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (2019). PubMed. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). National Institutes of Health. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

  • Discovery of kinase inhibitors that potently cross-react with bromodomains. (2016). ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). MDPI. [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. [Link]

  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Semantic Scholar. [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. (2022). YouTube. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2019). Taylor & Francis Online. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2024). PubMed Central. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2016). National Institutes of Health. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, trifluoromethyl-containing indole derivatives stand out for their significant therapeutic potential.[1][2] As researchers and scientists, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, experience-driven safety and logistical information for handling 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, this compound should be treated as a hazardous substance with the potential for the following:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4]

Hazard Summary Table

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[3][4]

These classifications are based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and are consistently reported for analogous compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on established safety protocols for similar chemicals.[5][6]

Engineering Controls: The Foundation of Safety

Before any personal protective equipment is donned, ensure proper engineering controls are in place.

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is mandatory to minimize the inhalation of dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Step-by-Step PPE Protocol

PPE_Workflow cluster_pre_handling Pre-Handling cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Disposal start Assess Risks eng_controls Verify Engineering Controls (Fume Hood, Eyewash) start->eng_controls lab_coat 1. Don Lab Coat (Chemically resistant) eng_controls->lab_coat gloves 2. Wear Gloves (Nitrile, double-gloved) lab_coat->gloves eye_protection 3. Use Eye Protection (Safety glasses with side shields or goggles) gloves->eye_protection resp_protection 4. Respiratory Protection (If required, N95 or higher) eye_protection->resp_protection handle_chemical Handle Compound resp_protection->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_gloves 1. Doff Outer Gloves decontaminate->doff_gloves doff_eye 2. Doff Eye Protection doff_gloves->doff_eye doff_coat 3. Doff Lab Coat doff_eye->doff_coat doff_inner_gloves 4. Doff Inner Gloves doff_coat->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.